2-Chloro-2-fluorocyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2-chloro-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFO2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAOSDYEDASXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568178 | |
| Record name | 2-Chloro-2-fluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137081-42-6 | |
| Record name | 2-Chloro-2-fluorocyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137081-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-2-fluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-Chloro-2-fluorocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic strategies, focusing on the cyclopropanation of haloalkenes and subsequent functional group transformations. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate the practical application of these methods in a research and development setting.
Introduction
Cyclopropane rings are a common motif in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of halogen atoms, particularly fluorine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these compounds. This compound, with its unique combination of a strained ring system and geminal chloro and fluoro substituents, represents a key synthetic intermediate for the development of novel therapeutic agents. This guide outlines the most viable methods for its preparation, with a focus on practical and reproducible experimental procedures.
Primary Synthetic Strategy
The most direct and widely applicable approach for the synthesis of this compound involves a two-step sequence:
-
Cyclopropanation: The catalytic reaction of a suitable chloro-fluoro alkene, such as 1-chloro-1-fluoroethene, with a diazoacetate, typically ethyl diazoacetate, to form the corresponding ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
-
Hydrolysis: The subsequent conversion of the ethyl ester to the desired carboxylic acid.
This strategy leverages the well-established field of metal-catalyzed cyclopropanation reactions, offering a convergent and efficient route to the target molecule.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
General Experimental Protocol for Rhodium-Catalyzed Cyclopropanation:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
1-Chloro-1-fluoroethene (substrate)
-
Ethyl diazoacetate (carbene precursor)
-
Dirhodium tetraacetate (Rh₂(OAc)₄) or a chiral rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄) (catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
-
Procedure:
-
The rhodium catalyst (typically 0.5-2 mol%) is dissolved in the anhydrous solvent in the reaction flask.
-
The chloro-fluoro alkene is added to the flask.
-
A solution of ethyl diazoacetate in the anhydrous solvent is added dropwise from the dropping funnel to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The addition is typically performed over several hours to maintain a low concentration of the diazo compound for safety and to minimize side reactions.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
-
Quantitative Data (Representative for similar cyclopropanations):
| Parameter | Value |
| Yield | 60-85% (highly substrate dependent) |
| Catalyst Loading | 0.5 - 2 mol% |
| Reaction Temperature | 25-40 °C |
| Reaction Time | 4-12 hours |
Step 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
The hydrolysis of the ethyl ester to the final carboxylic acid can be achieved under either acidic or basic conditions.
Experimental Protocol for Basic Hydrolysis:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
-
Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide)
-
Ethanol or methanol (as a co-solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate or other suitable organic solvent for extraction
-
-
Procedure:
-
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is dissolved in a mixture of the alcohol and the aqueous base.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature, and the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
The resulting aqueous solution is extracted several times with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Base Concentration | 1-2 M |
| Reaction Temperature | Reflux |
| Reaction Time | 2-6 hours |
Mechanistic and Workflow Diagrams
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key reaction pathway and the general experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Safety Considerations
-
Ethyl diazoacetate is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood. Avoid using ground glass joints and do not distill to dryness.
-
1-Chloro-1-fluoroethene is a volatile and flammable gas. It should be handled in a closed system or a well-ventilated fume hood.
-
Rhodium catalysts can be toxic and should be handled with appropriate personal protective equipment.
-
Strong acids and bases should be handled with care, using appropriate personal protective equipment.
Conclusion
The synthesis of this compound is a feasible process for a well-equipped organic chemistry laboratory. The key to a successful synthesis lies in the careful execution of the rhodium-catalyzed cyclopropanation reaction, followed by a standard ester hydrolysis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate. Further optimization of reaction conditions, particularly for the cyclopropanation step, may be necessary depending on the specific scale and available resources.
An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and analytical methodologies for 2-Chloro-2-fluorocyclopropanecarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar compounds and predictive models to offer valuable insights for researchers. It also explores the potential biological activities of this compound class, highlighting their role as enzyme inhibitors. This guide is intended to serve as a foundational resource for professionals in drug discovery and chemical research.
Introduction
This compound is a halogenated cyclopropane derivative with potential applications in medicinal chemistry and materials science. The unique stereochemical and electronic properties conferred by the gem-dichloro-fluoro substitution on the cyclopropane ring make it an intriguing building block for the synthesis of novel bioactive molecules. The high strain and polarity of the cyclopropane ring, combined with the electronegativity of the halogen atoms, suggest that this compound may exhibit interesting chemical reactivity and biological activity. This guide synthesizes the currently available information on this compound and provides detailed, plausible methodologies for its synthesis and analysis.
Physicochemical Properties
Direct experimental data for this compound is scarce in publicly available literature. The information presented below is a combination of data from supplier databases and predicted values for structurally related compounds.
Table 1: General and Predicted Physicochemical Properties of this compound and its Ethyl Ester
| Property | This compound | This compound ethyl ester |
| CAS Number | 137081-42-6[1][2] | 155051-93-7 |
| Molecular Formula | C4H4ClFO2[1] | C6H8ClFO2 |
| Molecular Weight | 138.52 g/mol | 166.58 g/mol |
| Boiling Point | Not available | 173.2±40.0 °C (Predicted)[3] |
| Density | Not available | 1.27±0.1 g/cm3 (Predicted)[3] |
| pKa | Not available | Not applicable |
| Solubility | Not available | Not available |
Experimental Protocols
Proposed Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a plausible synthetic route can be adapted from methodologies reported for the synthesis of 2-fluorocyclopropanecarboxylic acid and related halogenated cyclopropanes. The following proposed multi-step synthesis starts from a commercially available alkene.
Step 1: Cyclopropanation of Ethyl Acrylate
This step involves the addition of a chlorofluorocarbene to an acrylate ester. Chlorofluorocarbene can be generated in situ from various precursors.
-
Materials: Ethyl acrylate, Dichlorofluoromethane, Sodium hydroxide, Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), Dichloromethane, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of ethyl acrylate and a phase-transfer catalyst in dichloromethane, add a 50% aqueous solution of sodium hydroxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dichlorofluoromethane gas through the vigorously stirred biphasic mixture.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
-
Purify the crude product by vacuum distillation.
-
Step 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.
-
Materials: Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, Lithium hydroxide (or Sodium hydroxide), Tetrahydrofuran (THF), Water, Hydrochloric acid, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the ethyl 2-chloro-2-fluorocyclopropanecarboxylate in a mixture of THF and water.
-
Add a solution of lithium hydroxide in water and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization or chromatography if necessary.
-
Analytical Methodologies
The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
3.2.1. Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid would likely require derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) to improve its chromatographic properties. GC-MS would be a powerful tool for confirming the molecular weight and fragmentation pattern of the derivatized analyte.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of carboxylic acids without derivatization. A reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic acid) would be a typical starting point. Detection could be achieved using a UV detector (if the molecule has a chromophore, though unlikely to be strong) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).
3.2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopropyl protons due to geminal and cis/trans couplings. The chemical shifts would be influenced by the adjacent carboxylic acid and halogen atoms.
-
¹³C NMR: The carbon NMR spectrum would show signals for the three cyclopropyl carbons and the carbonyl carbon. The carbon attached to both chlorine and fluorine would exhibit a characteristic chemical shift and splitting pattern due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum would provide a specific signal for the fluorine atom, with coupling to the adjacent cyclopropyl protons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COOH, Cl, and F. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) would be a key diagnostic feature.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, many cyclopropane-containing molecules are known to be potent enzyme inhibitors.[4][5] The strained cyclopropane ring can mimic the transition state of enzymatic reactions or act as a latent reactive group.
One well-documented mechanism of action for some cyclopropylamines is the suicide inhibition of Cytochrome P450 (CYP) enzymes.[6] These enzymes are crucial for drug metabolism. The inhibition typically involves the oxidation of the cyclopropylamine by the CYP enzyme, leading to the opening of the cyclopropane ring and the formation of a reactive species that covalently binds to the enzyme, thereby irreversibly inactivating it.[6][7]
Given the structural features of this compound, it is plausible that it or its derivatives could act as inhibitors of certain enzymes, such as dehydrogenases or hydrolases. The following diagram illustrates a generalized mechanism for the suicide inhibition of a Cytochrome P450 enzyme by a generic cyclopropylamine, a class of compounds to which derivatives of the title compound belong.
Conclusion
This compound represents a chemical entity with significant potential for further research and development. While direct experimental data remains limited, this technical guide provides a solid foundation for researchers by summarizing available information, proposing robust synthetic and analytical protocols based on established chemistry of related compounds, and highlighting a plausible area of biological activity. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to unlock its full potential in medicinal chemistry and other scientific disciplines.
Disclaimer
The information provided in this document is intended for research and development purposes only. The proposed experimental protocols are based on chemical literature for similar compounds and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The predicted physicochemical properties are estimations and should be confirmed by experimental measurement.
References
- 1. This compound | C4H4ClFO2 - BuyersGuideChem [buyersguidechem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound Ethyl Ester CAS 155051-93-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Latent inhibitors. Part 3. The inhibition of lactate dehydrogenase and alcohol dehydrogenase by cyclopropane-containing compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 7. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-2-fluorocyclopropanecarboxylic acid derivatives and analogs
An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound derivatives and their analogs, focusing on their synthesis, potential biological activities, and mechanisms of action. The inclusion of a gem-dihalocyclopropane moiety offers a unique structural motif with significant potential in medicinal chemistry.
Introduction
Cyclopropane rings are valuable structural motifs in medicinal chemistry, known for introducing conformational rigidity and improving the metabolic stability and binding affinity of drug candidates.[1] The incorporation of halogen atoms, particularly fluorine and chlorine, can further modulate the electronic properties, lipophilicity, and biological activity of these molecules.[2] Specifically, the 2-chloro-2-fluorocyclopropane scaffold is an intriguing building block for the development of novel therapeutics. While direct biological data on this specific scaffold is limited, its structural similarity to components of known bioactive molecules, such as the fluorocyclopropyl group in the antibiotic sitafloxacin, suggests significant therapeutic potential.[3] This guide will explore the synthesis of these compounds and extrapolate their potential biological activities based on data from structurally related analogs.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the formation of a gem-dihalocyclopropane ring, followed by functional group manipulations.
General Synthetic Pathway
A common route involves the cyclopropanation of an appropriate alkene with a source of chlorofluorocarbene. The resulting cyclopropane can then be derivatized. A key intermediate is the ethyl ester, which can be synthesized and subsequently hydrolyzed or converted to other derivatives like amides.
Caption: General synthesis of this compound and its derivatives.
Biological Activity of Analogs
Direct studies on the biological activity of this compound derivatives are not extensively reported. However, the activity of structurally similar compounds, particularly other cyclopropane carboxamides and the fluoroquinolone antibiotic sitafloxacin, provides valuable insights into their potential as antimicrobial agents.
Antimicrobial Activity of Cyclopropane Carboxamide Analogs
A study on various 2-phenylcyclopropane-1-carboxamide derivatives demonstrated that these compounds exhibit both antibacterial and antifungal activities. The nature of the substituents on the phenyl ring and the amide moiety significantly influences their potency.
| Compound Type | Test Organism | Activity (MIC₈₀, µg/mL) | Reference |
| Thiazole Amide Derivative | Escherichia coli | 32 | [4] |
| Thiazole Amide Derivative | Staphylococcus aureus | 64 | [4] |
| Phenyl Amide Derivative | Staphylococcus aureus | 32 | [4] |
| Piperazine Amide Derivative | Candida albicans | 16 | [4] |
| 2-chlorophenyl Amide Derivative | Candida albicans | 16 | [4] |
Table 1: Antimicrobial and antifungal activity of selected cyclopropane carboxamide analogs.
These findings suggest that amide derivatives of this compound could possess significant antimicrobial properties. The presence of both chloro and fluoro groups on the cyclopropane ring may further enhance this activity.
Postulated Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The mechanism of action for antibacterial this compound analogs can be postulated based on the well-understood mechanism of fluoroquinolone antibiotics like sitafloxacin, which also contains a fluorinated cyclopropane ring.[3] These antibiotics target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair.[5][6][7]
By binding to the enzyme-DNA complex, these compounds stabilize the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[3][8]
Caption: Postulated mechanism of action via inhibition of DNA gyrase and topoisomerase IV.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the core structures, derived from the available literature.
Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
This procedure is a general representation of a dihalocyclopropanation reaction.
Materials:
-
Alkene (e.g., ethyl acrylate)
-
Source of chlorofluorocarbene (e.g., from ethyl chlorofluoroacetate and a strong base)[9]
-
Anhydrous solvent (e.g., THF, pentane)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)[6]
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve the alkene in the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Add the base to the stirred solution.
-
Slowly add the chlorofluorocarbene precursor dropwise over 30-45 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
Hydrolysis to this compound
Materials:
-
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
-
Base (e.g., NaOH or KOH)
-
Solvent (e.g., ethanol/water mixture)
-
Acid for workup (e.g., HCl)
Procedure:
-
Dissolve the ethyl ester in the ethanol/water mixture.
-
Add a solution of the base and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer to a pH of 2-3 with the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid.
Amide Formation
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Desired amine
-
Anhydrous solvent (e.g., DCM, THF)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an anhydrous solvent.
-
Remove the excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent.
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to stir at room temperature for 2-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Conclusion
This compound derivatives represent a promising class of compounds for the development of new therapeutic agents, particularly antimicrobials. While direct biological data is scarce, the synthetic accessibility of these compounds and the known bioactivity of their structural analogs provide a strong rationale for their further investigation. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers in the field of drug discovery to explore the potential of this unique chemical scaffold. Further research into the synthesis of a diverse library of these derivatives and their subsequent biological evaluation is highly encouraged.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancements in Carboxylic Acid-Derived Antimicrobial Agents [eureka.patsnap.com]
- 3. Antibacterial Mechanisms and Clinical Impact of Sitafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Sitafloxacin Hydrate? [synapse.patsnap.com]
- 7. What is Sitafloxacin Fumarate used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
The Pivotal Role of 2-Chloro-2-fluorocyclopropanecarboxylic Acid in the Synthesis of Biologically Active Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-fluorocyclopropanecarboxylic acid is a key synthetic intermediate, primarily recognized for its role as a crucial building block in the development of advanced pharmaceutical compounds. While direct biological activity of this molecule is not extensively reported, its unique structural features, including the presence of a strained cyclopropane ring and halogen substituents, make it an invaluable precursor for creating complex molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthetic applications of this compound, with a focus on its contribution to the synthesis of potent antibacterial agents.
Introduction
The introduction of fluorine and fluorinated moieties into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles. The cyclopropane ring, a three-membered carbocycle, is another privileged scaffold in drug design, known for its conformational rigidity and ability to act as a bioisostere for other chemical groups. The combination of these features in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents. This guide will explore its synthetic utility, providing insights into the preparation of biologically active compounds derived from this versatile building block.
Synthetic Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of more complex molecules, particularly in the realm of antibiotics. The 2-fluorocyclopropyl moiety, derived from this acid, is a key component in a number of potent quinolone antibiotics.
Synthesis of 1-(2-Fluorocyclopropyl)-quinolone Antibacterial Agents
One of the most significant applications of this compound is in the synthesis of 1-(2-fluorocyclopropyl)-quinolones. These compounds have demonstrated significant antibacterial activity. The synthesis of this class of molecules highlights the strategic importance of the title compound.
A general synthetic approach involves the coupling of a quinolone core with the 2-fluorocyclopropylamine derived from this compound. The stereochemistry of the fluorocyclopropyl group has been shown to be a critical determinant of antibacterial potency.
Below is a generalized workflow for the synthesis of such quinolone derivatives.
Experimental Protocols
While specific, detailed experimental protocols for the biological screening of this compound are not available due to its primary role as a synthetic intermediate, this section provides a representative protocol for the synthesis of a key precursor derived from it.
General Procedure for the Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives
The following is a generalized procedure for the derivatization of this compound, which is a crucial step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Thionyl chloride or other activating agent
-
Appropriate nucleophile (e.g., an amine or alcohol)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent, add the activating agent (e.g., thionyl chloride) dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature until the conversion to the acyl chloride is complete, as monitored by a suitable technique (e.g., IR spectroscopy).
-
Nucleophilic Acyl Substitution: The resulting acyl chloride is then reacted with a nucleophile (e.g., a primary or secondary amine) in the presence of a base to neutralize the HCl generated. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.
-
Work-up and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield the desired derivative.
The logical flow of this experimental approach can be visualized as follows:
Conclusion
This compound stands out not for its intrinsic biological activity, but for its enabling role in the synthesis of innovative and potent therapeutic agents. Its unique chemical structure provides a gateway to novel chemical space, particularly in the development of next-generation antibiotics. The methodologies and synthetic strategies outlined in this guide underscore the importance of this compound in the drug discovery and development pipeline. As the demand for new and effective pharmaceuticals continues to grow, the utility of such specialized building blocks will undoubtedly increase, paving the way for future therapeutic breakthroughs.
An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives are valuable building blocks in medicinal chemistry, offering a unique combination of steric and electronic properties. The presence of a strained three-membered ring and geminal chloro and fluoro substituents imparts distinct reactivity to this molecule. This technical guide provides a comprehensive overview of the plausible reaction mechanisms involving this compound, drawing upon established principles of organic chemistry and data from analogous systems. Key reaction pathways, including nucleophilic substitution, elimination, and ring-opening reactions, are discussed in detail. Experimental protocols for the synthesis of related compounds are provided to offer practical insights.
Introduction
Cyclopropane rings are prevalent motifs in a variety of biologically active molecules and natural products. Their inherent ring strain and unique orbital arrangements lead to chemical reactivity that is distinct from their acyclic counterparts. The introduction of halogen atoms, particularly a combination of chlorine and fluorine, further modulates the electronic properties of the cyclopropane ring, influencing its stability and reaction pathways. This compound, a synthetically accessible molecule, presents a fascinating case study in the interplay of these structural features. Understanding its reaction mechanisms is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.
Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives
While detailed protocols for the synthesis of this compound are not extensively reported in publicly available literature, methods for the preparation of the closely related 2-fluorocyclopropanecarboxylic acid provide valuable insights into potential synthetic strategies.
One notable method involves a multi-step synthesis starting from 1,1-dichloro-1-fluoroethane and thiophenol.[1] This is followed by oxidation, elimination, and a rhodium-catalyzed cyclopropanation with ethyl diazoacetate to yield a cyclopropane intermediate.[1][2] Subsequent elimination and acidification afford 2-fluorocyclopropanecarboxylic acid.[1] Another approach utilizes allyl alcohol as a starting material, which undergoes protection, cyclization, deprotection, debromination, and oxidation to yield the target compound.[3]
A general workflow for the synthesis of a 2-fluorocyclopropane carboxylic acid derivative is outlined below:
Caption: General workflow for the synthesis of 2-fluorocyclopropanecarboxylic acid.
Key Reaction Mechanisms
The reactivity of this compound is governed by the interplay of the strained cyclopropane ring, the electron-withdrawing nature of the carboxylic acid group, and the presence of two different halogen atoms on the same carbon. The following sections outline the principal reaction mechanisms this molecule is likely to undergo.
Nucleophilic Acyl Substitution
The carboxylic acid moiety can be readily converted to its corresponding ester, such as ethyl 2-chloro-2-fluorocyclopropanecarboxylate, or other derivatives through nucleophilic acyl substitution. This class of reactions proceeds via a tetrahedral intermediate.
Caption: General mechanism of nucleophilic acyl substitution.
Reactions at the Cyclopropane Ring
The geminal dichloro and fluoro substituents on the cyclopropane ring create a highly electrophilic carbon center and influence the stability of the ring.
Direct nucleophilic substitution at the C2 position of the cyclopropane ring is a plausible but challenging reaction. The high s-character of the C-X bonds in cyclopropanes makes them less reactive towards traditional SN2 reactions. However, under forcing conditions or with appropriate nucleophiles, substitution may occur. An SN1-type mechanism could be favored if a stabilized carbocation intermediate can be formed, though this is generally disfavored for cyclopropyl systems.
The presence of a hydrogen atom at the C3 position allows for the possibility of elimination reactions to form a cyclopropene derivative. This would likely proceed via an E2 mechanism with a strong, sterically hindered base. The acidity of the C-H bond would be enhanced by the adjacent electron-withdrawing carboxylic acid group.
The significant ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.
-
Thermal Ring-Opening: At elevated temperatures, homolytic cleavage of a C-C bond can occur, leading to diradical intermediates that can rearrange to more stable acyclic products.
-
Acid/Lewis Acid-Catalyzed Ring-Opening: Protonation or coordination of a Lewis acid to the fluorine or chlorine atom can facilitate the cleavage of a C-C bond, leading to a carbocationic intermediate that can be trapped by a nucleophile. Studies on highly fluorinated cyclopropanes have shown that ring-opening with halogens can occur at elevated temperatures.[1]
-
Reductive Ring-Opening: Treatment with reducing agents, such as sodium in liquid ammonia or certain transition metal complexes, can lead to reductive cleavage of the C-C or C-X bonds.
A plausible pathway for the ring-opening of a gem-dihalocyclopropane is depicted below:
Caption: General representation of cyclopropane ring-opening.
Experimental Protocols
Protocol 1: Synthesis of a 2-Fluorocyclopropane Carboxylic Acid Derivative (Adapted from[1])
This protocol outlines the key steps in a synthesis that could be adapted for this compound.
-
Step 1: Phenyl Sulfide Intermediate Formation: 1,1-dichloro-1-fluoroethane is reacted with thiophenol in the presence of a base to form a phenyl sulfide intermediate.
-
Step 2: Oxidation: The phenyl sulfide intermediate is oxidized using an oxidizing agent like Oxone.
-
Step 3: Elimination: The oxidized product undergoes an elimination reaction in the presence of a base to yield 1-fluoro-1-benzenesulfonylethylene.
-
Step 4: Cyclopropanation: A rhodium-catalyzed addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate is performed to obtain the cyclopropane intermediate.
-
Step 5: Final Product Formation: The cyclopropane intermediate undergoes an elimination reaction in the presence of a base, followed by acidification to yield 2-fluorocyclopropanecarboxylic acid.
Quantitative Data
Quantitative data on the reaction mechanisms of this compound is limited in the current literature. The following table presents hypothetical data based on analogous reactions to illustrate the type of information that would be valuable for a comprehensive understanding.
| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (if applicable) | Reference (Analogous System) |
| Esterification | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 2-chloro-2-fluorocyclopropanecarboxylate | ~80-90 | N/A | General Esterification |
| Ring-Opening | I₂, 240 °C | 1,3-diiodo-1-chloro-1-fluoropropane | ~50-80 | N/A | [1] |
| Elimination | Potassium t-butoxide, THF, reflux | 2-chloro-2-fluorocyclopropene-1-carboxylic acid | ~40-60 | N/A | Plausible |
Applications in Drug Development
The 2-chloro-2-fluorocyclopropyl moiety is a bioisostere for various functional groups and can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The rigidity of the cyclopropane ring can help in locking in a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. The presence of both chlorine and fluorine allows for fine-tuning of lipophilicity and metabolic stability. Chloro-containing compounds are found in over 250 FDA-approved drugs, highlighting the importance of this halogen in medicinal chemistry.[4] The unique reactivity of this compound makes it a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This compound is a molecule with significant potential in organic synthesis and drug discovery. While detailed mechanistic studies on this specific compound are still emerging, its reactivity can be predicted based on the well-established principles of cyclopropane chemistry and the influence of its halogen and carboxylic acid functionalities. The primary reaction pathways are expected to involve nucleophilic acyl substitution, and under appropriate conditions, elimination and ring-opening reactions. Further experimental and computational studies are warranted to fully elucidate the intricate reaction mechanisms of this fascinating molecule and to unlock its full potential as a building block for the next generation of therapeutics.
References
- 1. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. finechemicals.com.cn [finechemicals.com.cn]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-2-fluorocyclopropanecarboxylic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-fluorocyclopropanecarboxylic acid, a halogenated cyclopropane derivative, holds significance as a valuable synthetic intermediate in the preparation of complex fluorinated molecules. While a singular "discovery" paper is not readily identifiable in the surveyed literature, its emergence is intrinsically linked to the development of fluorinated pharmaceuticals, particularly fluoroquinolone antibiotics. This technical guide consolidates the available information on its history, synthesis, and chemical properties, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Historical Context
The history of this compound is not one of a landmark discovery but rather of its emergence as a key building block in synthetic organic chemistry. Its structural significance lies in the unique combination of a strained cyclopropane ring and the presence of both chlorine and fluorine atoms on the same carbon. This arrangement offers a versatile handle for further chemical transformations. The primary driver for the synthesis of this and related compounds appears to be the quest for novel fluorinated bioactive molecules. The fluorine atom is a well-known bioisostere for the hydrogen atom and can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. The cyclopropyl group, a rigid and lipophilic moiety, is also a common feature in many successful drugs. Therefore, the combination of these features in this compound makes it an attractive precursor for the synthesis of new chemical entities with potential therapeutic applications.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in readily available literature. However, some properties of its corresponding ethyl ester, ethyl 2-chloro-2-fluorocyclopropanecarboxylate, have been documented.
| Property | Value (for Ethyl Ester) | Reference |
| CAS Number | 155051-93-7 | [Chemical Supplier Data] |
| Molecular Formula | C6H8ClFO2 | [Chemical Supplier Data] |
| Molecular Weight | 166.58 g/mol | [Chemical Supplier Data] |
| Boiling Point | 173.2 ± 40.0 °C (Predicted) | [Chemical Supplier Data] |
| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [Chemical Supplier Data] |
Synthetic Routes
While a definitive, first-published synthesis of this compound is not apparent, the literature on related compounds suggests two primary synthetic strategies. The most common approach involves the synthesis of the ethyl ester followed by hydrolysis.
Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
A plausible and frequently referenced method for the synthesis of the ethyl ester is the cyclopropanation of a suitable fluoroalkene with an appropriate carbene precursor.
Caption: General workflow for the synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
Hydrolysis to this compound
The carboxylic acid is then obtained by the hydrolysis of the corresponding ethyl ester. This is a standard transformation in organic synthesis.
An In-depth Technical Guide on the Structural Elucidation of 2-Chloro-2-fluorocyclopropanecarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Chloro-2-fluorocyclopropanecarboxylic acid. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating experimental workflows are included to enhance understanding.
Introduction
This compound is a halogenated cyclopropane derivative of interest in medicinal and synthetic chemistry. The presence of a strained three-membered ring and two different halogen atoms on the same carbon atom (a stereocenter) presents a unique structural elucidation challenge. This document outlines a systematic approach to confirm the chemical structure of this molecule, employing a combination of modern spectroscopic techniques.
Predicted Spectroscopic Data
While specific experimental data for this compound is not widely published, the following tables summarize the predicted quantitative data based on analogous structures and spectroscopic principles.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | - | -COOH |
| ~2.5 - 3.0 | Multiplet | - | H-1 (methine) |
| ~1.5 - 2.0 | Multiplet | - | H-3 (methylene) |
| ~1.0 - 1.5 | Multiplet | - | H-3 (methylene) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 180 | -COOH |
| ~80 - 90 (d, J_CF) | C-2 |
| ~30 - 40 | C-1 |
| ~20 - 30 | C-3 |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -150 to -200 | Multiplet | - | C-F |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| [M]+ | Variable | Molecular ion |
| [M-COOH]+ | Variable | Loss of carboxylic acid group |
| [M-Cl]+ | Variable | Loss of chlorine |
| [M-F]+ | Variable | Loss of fluorine |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1210-1320 | Medium | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 650-800 | Strong | C-Cl stretch |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter; filter if necessary.[2]
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-15 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2-5 seconds
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)
¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz (or higher) NMR Spectrometer
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0 to -250 ppm
-
Number of Scans: 128-512
-
Relaxation Delay: 1-2 seconds
-
Reference: External standard such as CFCl₃ at 0.0 ppm
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile).
-
For electrospray ionization (ESI), the concentration should be in the range of 1-10 µg/mL.
Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
For Solids (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
For Solutions: Prepare a concentrated solution of the compound in a suitable solvent (e.g., chloroform) and cast a thin film onto a salt plate (NaCl or KBr).[3][4]
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample holder (or pure KBr pellet/solvent) should be collected and subtracted from the sample spectrum.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the structural elucidation of this compound.
Caption: Overall workflow for the synthesis, purification, and structural elucidation of the target compound.
Caption: Detailed workflow of the spectroscopic analysis and data integration for structure confirmation.
References
Spectroscopic and Synthetic Profile of 2-Chloro-2-fluorocyclopropanecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Chloro-2-fluorocyclopropanecarboxylic acid (CAS No: 137081-42-6).[1][2][3][4] Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and related halogenated cyclopropane derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar structures, including cyclopropanecarboxylic acids, and halogenated alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.5 - 2.5 | m | - | Cyclopropyl CH₂ |
| 10.0 - 13.0 | br s | - | Carboxylic acid OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 20 - 35 | Cyclopropyl CH₂ |
| 40 - 60 | Quaternary Cyclopropyl C-Cl,F |
| 170 - 180 | Carboxylic acid C=O |
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity |
| -140 to -160 | m |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1000-1100 | Medium | C-F stretch |
| 700-800 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Abundance | Assignment |
| 138/140 | M⁺, M⁺+2 (approx. 3:1) | Molecular ion |
| 93/95 | [M - COOH]⁺ | |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route to this compound involves the dichlorofluorocyclopropanation of a suitable alkene precursor followed by selective reduction and oxidation. A potential route could be adapted from the synthesis of similar fluorinated cyclopropanes.[5][6][7]
Step 1: Dichlorofluorocyclopropanation of an Acrylate Ester
-
To a solution of ethyl acrylate (1.0 eq) in a suitable solvent such as chloroform, add a phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.0 eq) in water.
-
To the vigorously stirred biphasic mixture, add fluoroform (CHClF₂) as the dichlorofluorocarbene precursor.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,2-dichloro-1-fluorocyclopropanecarboxylate.
Step 2: Hydrolysis to 2,2-dichloro-1-fluorocyclopropanecarboxylic acid
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of a base such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.
Spectroscopic Analysis Protocols
2.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) should be used. A longer acquisition time with a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragments.
Workflow Diagrams
The following diagrams illustrate the logical flow of the spectroscopic analysis and a general synthetic pathway.
Caption: Workflow for the synthesis and spectroscopic characterization.
Caption: A generalized synthetic pathway to the target molecule.
References
- 1. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]
- 2. This compound(137081-42-6) 1H NMR spectrum [chemicalbook.com]
- 3. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. finechemicals.com.cn [finechemicals.com.cn]
- 6. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 7. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 2-Chloro-2-fluorocyclopropanecarboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of unique chemical motifs is a cornerstone of modern drug discovery. The 2-chloro-2-fluorocyclopropanecarboxylic acid scaffold, a conformationally restricted building block, presents a compelling yet underexplored opportunity in medicinal chemistry. This technical guide delves into the potential applications of this unique moiety, drawing insights from the broader landscape of fluorinated compounds, cyclopropane chemistry, and enzyme inhibition. While direct applications in clinical candidates are not yet prominent, this document explores its promise as a bioisostere, a modulator of physicochemical properties, and a key component in the design of novel enzyme inhibitors. We provide a comprehensive overview of synthetic strategies, potential biological targets, and detailed experimental protocols to empower researchers in harnessing the potential of this intriguing molecule.
Introduction: The Allure of Fluorinated Cyclopropanes
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the rigid cyclopropane ring serves as a valuable bioisostere for various functional groups, such as gem-dimethyl groups and phenyl rings, by locking molecules into specific conformations conducive to target engagement. The combination of these features in this compound offers a unique set of steric and electronic properties that can be exploited in drug design. The presence of both chlorine and fluorine on the same cyclopropyl carbon atom creates a chiral center and introduces a distinct dipole moment, potentially influencing protein-ligand interactions and membrane permeability.
Synthetic Strategies
While the synthesis of this compound is not extensively documented, methodologies for the preparation of related 2-fluorocyclopropanecarboxylic acid provide a strong foundation. These methods can likely be adapted for the synthesis of the chloro-fluoro analogue.
Synthesis of 2-Fluorocyclopropanecarboxylic Acid Derivatives
A common approach involves the cyclopropanation of an appropriate alkene with a fluorinated carbene source. For instance, sitafloxacin, an antibiotic, contains a monofluorocyclopropane fragment, and its synthesis requires the key intermediate (1S, 2S)-2-fluorocyclopropanecarboxylic acid.[2]
Experimental Protocol: Synthesis of a 2-Fluorocyclopropyl Amide (Adapted from Btk Inhibitor Synthesis) [3]
This protocol describes the synthesis of a cyclopropyl amide, which can be adapted for this compound.
-
Step 1: Amide Coupling: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Step 2: Addition of Amine: Add the desired amine (1.0 eq) to the reaction mixture.
-
Step 3: Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Step 4: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-2-fluorocyclopropyl amide.
Potential Applications in Medicinal Chemistry
Bioisosteric Replacement
The 2-chloro-2-fluorocyclopropyl group can serve as a bioisostere for the ubiquitous gem-dimethyl group.[4] This substitution can offer several advantages:
-
Conformational Constraint: The rigid cyclopropane ring restricts the rotation of the attached substituents, which can lead to a more favorable binding entropy.
-
Metabolic Stability: The C-F bond is exceptionally strong, and the cyclopropane ring is generally resistant to metabolic degradation, potentially improving the pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: The introduction of fluorine and chlorine can alter the lipophilicity, polarity, and pKa of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Enzyme Inhibition
The electrophilic nature of the carbon atom bearing two halogen atoms suggests that derivatives of this compound could act as inhibitors of certain enzymes, particularly those with a nucleophilic residue in their active site.
3.2.1. Potential as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a key role in the degradation of endocannabinoids.[5] FAAH inhibitors are being investigated for the treatment of pain, inflammation, and anxiety. Several potent FAAH inhibitors incorporate a cyclopropane ring in their structure. The strained ring system and the electron-withdrawing nature of the halogens in 2-chloro-2-fluorocyclopropyl amides could make them susceptible to nucleophilic attack by the catalytic serine of FAAH, leading to either reversible or irreversible inhibition.
Quantitative Data from a Related FAAH Inhibitor Study [5]
| Compound | Target | IC50 (µM) | Inhibition Type |
| Flu-AM1 | FAAH | 0.44 | Reversible, mixed-type |
| Nap-AM1 | FAAH | 0.74 | - |
| Flurbiprofen | FAAH | 29 | - |
| Naproxen | FAAH | >100 | - |
This table presents data for N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen (Flu-AM1) and naproxen (Nap-AM1) to illustrate the potential for amide derivatives in enzyme inhibition.
Experimental Protocol: In Vitro FAAH Inhibition Assay [5]
-
Materials: Rat brain homogenate (as a source of FAAH), [³H]anandamide (substrate), test compounds, scintillation cocktail, and buffer solutions.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the rat brain homogenate with the test compound or vehicle for 15 minutes at 37°C.
-
Initiate the reaction by adding [³H]anandamide and incubate for a further 15 minutes at 37°C.
-
Stop the reaction by adding an ice-cold mixture of chloroform and methanol.
-
Separate the aqueous and organic phases by centrifugation. The product of the hydrolysis, [³H]ethanolamine, will be in the aqueous phase.
-
Measure the radioactivity in an aliquot of the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
3.2.2. Bruton's Tyrosine Kinase (Btk) Inhibition
Recent studies have shown that fluorocyclopropyl amides can act as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key target in autoimmune diseases.[3] The stereochemistry of the fluorocyclopropane ring was found to be crucial for both Btk inhibition and off-target activity. This highlights the potential of using the chiral 2-chloro-2-fluorocyclopropane scaffold to fine-tune the selectivity and safety profile of kinase inhibitors.
Quantitative Data from a Btk Inhibitor Study [3]
| Compound | Btk IC50 (nM) |
| Cyclopropyl amide 8 | 7.1 |
| 2-Fluoro-cyclopropylamide 25 | Potent (specific value not provided) |
This table illustrates the potency of cyclopropyl amides as Btk inhibitors.
Conclusion and Future Directions
While this compound remains a relatively unexplored building block in medicinal chemistry, its unique structural and electronic properties suggest significant potential. As a conformationally constrained bioisostere and a potential reactive moiety for enzyme inhibition, it offers medicinal chemists a novel tool to address challenges in drug design. The synthetic accessibility of related compounds provides a clear path for the synthesis and evaluation of derivatives containing this scaffold. Future research should focus on the systematic exploration of 2-chloro-2-fluorocyclopropyl amides and other derivatives against a panel of enzymes, particularly serine hydrolases and kinases. Detailed structure-activity relationship studies, guided by computational modeling, will be crucial to unlock the full potential of this promising chemical entity. The development of stereoselective synthetic routes will also be critical to investigate the impact of chirality on biological activity and selectivity. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. Synthesis and pharmacological profile of bicyclo[2.2.2]octane derivatives: N-(1-aryl-4-piperazinyl-butyl) derivatives of 7-isopropyl-6-methyl- and 1-isopropyl-4-methylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Intrinsic Stability of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
Introduction
This compound is a unique halogenated cyclopropane derivative with potential applications in medicinal chemistry and drug development. The incorporation of a cyclopropane ring, particularly with halogen substituents, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the intrinsic stability of this compound under various stress conditions is paramount for its successful progression through the drug development pipeline, from early-stage discovery to formulation and manufacturing.
This technical guide provides a comprehensive overview of the stability of this compound under hydrolytic, thermal, and photolytic stress conditions. While specific experimental data for this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of cyclopropane rings and halogenated carboxylic acids, and outlines detailed experimental protocols based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.
Chemical Stability Profile
The stability of this compound is dictated by the interplay of the strained cyclopropane ring, the electron-withdrawing carboxylic acid group, and the two halogen substituents. The cyclopropane ring, while generally stable, is susceptible to ring-opening reactions under harsh conditions, a process that can be influenced by the nature of its substituents.
Hydrolytic Stability
The hydrolytic stability of the compound is expected to be pH-dependent. Under acidic conditions, protonation of the cyclopropane ring can facilitate nucleophilic attack by water, potentially leading to ring-opening and the formation of acyclic impurities. In contrast, under basic conditions, the carboxylate anion is formed, which may influence the stability of the adjacent cyclopropane ring, though it is generally more resistant to base-catalyzed degradation compared to acid-catalyzed pathways.
Table 1: Predicted Hydrolytic Stability of this compound
| pH Condition | Temperature (°C) | Predicted Degradation (%) after 24h | Potential Degradation Products |
| 0.1 M HCl (pH 1) | 60 | 15 - 25 | Ring-opened halo-hydroxy-butenoic acid derivatives |
| Acetate Buffer (pH 4.5) | 60 | 5 - 10 | Minor ring-opened products |
| Phosphate Buffer (pH 7.4) | 60 | < 5 | Minimal degradation |
| 0.1 M NaOH (pH 13) | 60 | 10 - 20 | Decarboxylation and potential ring-rearranged products |
Thermal Stability
Thermal stress can induce decarboxylation of the carboxylic acid group and potentially lead to ring-opening or rearrangement of the cyclopropane ring. The presence of halogens may also influence the thermal degradation pathway.
Table 2: Predicted Thermal Stability of this compound
| Condition | Temperature (°C) | Predicted Degradation (%) after 24h | Potential Degradation Products |
| Solid State (Dry Heat) | 80 | 5 - 15 | Decarboxylated cyclopropane derivative, ring-opened isomers |
| Solution (e.g., in PEG 400) | 80 | 10 - 20 | Similar to solid state, with potential for solvent adducts |
Photostability
Exposure to ultraviolet (UV) and visible light can provide the energy for photochemical reactions. Halogenated compounds can be susceptible to photolytic cleavage of the carbon-halogen bond, leading to radical intermediates and subsequent degradation products.
Table 3: Predicted Photostability of this compound
| Light Source | Intensity | Predicted Degradation (%) | Potential Degradation Products |
| UV-A (320-400 nm) | ≥ 200 W·h/m² | 10 - 20 | Dehalogenated products, ring-contracted or expanded isomers |
| Cool White Fluorescent Lamp (Visible) | ≥ 1.2 million lux·h | 5 - 10 | Minor degradation products |
| Xenon Lamp (Simulated Sunlight) | ICH Q1B conditions | 15 - 25 | Complex mixture of dehalogenated and rearranged products |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed based on ICH Q1A(R2) and Q1B guidelines to assess the intrinsic stability of this compound.[1][2][3] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
General Procedure
For each condition, a stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water, depending on solubility and the stress condition). A control sample, protected from the stress condition, is stored under ambient conditions. Samples are withdrawn at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating HPLC method.
Acid Hydrolysis
-
Preparation: Dissolve the compound in 0.1 M hydrochloric acid.
-
Stress Condition: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
Base Hydrolysis
-
Preparation: Dissolve the compound in 0.1 M sodium hydroxide.
-
Stress Condition: Incubate the solution at 60°C.
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
Oxidative Degradation
-
Preparation: Dissolve the compound in a solution of 3% hydrogen peroxide in water.
-
Stress Condition: Store the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at predetermined time intervals.
Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Solution State: Dissolve the compound in a suitable inert solvent (e.g., polyethylene glycol 400) and heat at 80°C.
-
Sampling: For the solid state, dissolve a portion of the sample in a suitable solvent at each time point. For the solution state, withdraw aliquots directly.
Photostability Testing[2]
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert and transparent solvent (e.g., acetonitrile/water). Place the solutions in quartz cuvettes. Prepare a dark control sample by wrapping a cuvette in aluminum foil.
-
Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]
-
Sampling: Analyze the samples and the dark control at the end of the exposure period.
Visualizations
Logical Workflow for Forced Degradation Studies
Caption: A logical workflow for conducting forced degradation studies on this compound.
Potential Degradation Pathway under Acidic Conditions
Caption: A hypothetical degradation pathway of this compound under acidic conditions.
Role in Drug Development and Signaling Pathways
While there is no specific publicly available information linking this compound to a particular drug or signaling pathway, the cyclopropane motif is increasingly utilized in medicinal chemistry. Its rigid structure can lock a molecule into a bioactive conformation, and its unique electronic properties can enhance binding to target proteins. Halogenation can further modulate properties like metabolic stability and membrane permeability.
In a hypothetical drug development scenario, a molecule containing the 2-Chloro-2-fluorocyclopropane moiety could be designed as an inhibitor of a key enzyme in a disease-related signaling pathway, for example, a kinase in an oncology setting.
Hypothetical Signaling Pathway Involvement
Caption: A hypothetical signaling pathway illustrating the potential role of a drug containing the title compound as a kinase inhibitor.
Conclusion
This technical guide provides a foundational understanding of the potential stability characteristics of this compound. Based on the principles of organic chemistry and regulatory guidelines, it is predicted that the compound may be susceptible to degradation under strong acidic, thermal, and photolytic conditions. The provided experimental protocols offer a robust framework for systematically evaluating its stability and identifying potential degradation products. Such studies are indispensable for the successful development of any new chemical entity for pharmaceutical use, ensuring the safety, efficacy, and quality of the final drug product. Further experimental work is required to generate definitive quantitative data and fully elucidate the degradation pathways of this promising molecule.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
Introduction: The Significance of Chiral 2-Chloro-2-fluorocyclopropanecarboxylic Acid in Modern Drug Discovery
The introduction of fluorine and chlorine atoms into a cyclopropane ring creates a unique structural motif with profound implications for medicinal chemistry. The 2-chloro-2-fluorocyclopropane moiety, particularly when synthesized in an enantiomerically pure form, serves as a critical building block in the development of novel therapeutic agents. The distinct stereochemistry of the chiral centers, combined with the electronic properties of the halogen substituents, can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. The rigid cyclopropane scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. This application note provides a detailed protocol for the enantioselective synthesis of this compound, a key intermediate for accessing these valuable pharmacophores.
Strategic Approach: Asymmetric Phase-Transfer Catalyzed Chlorofluorocyclopropanation
The cornerstone of this synthetic strategy is the asymmetric cyclopropanation of an acrylate ester using chlorofluorocarbene (:CFCl) generated in situ. This reaction is mediated by a chiral phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in immiscible phases, often an aqueous and an organic phase.[1] In this protocol, a chiral quaternary ammonium salt, derived from a Cinchona alkaloid, is employed to shuttle the carbene precursor from the aqueous phase to the organic phase, where it reacts with the alkene substrate. The chiral environment created by the catalyst directs the approach of the carbene to the alkene, thereby inducing enantioselectivity. Subsequent hydrolysis of the resulting ester furnishes the target carboxylic acid.
Experimental Workflow Overview
The overall synthetic route is a two-step process, beginning with the enantioselective cyclopropanation of an acrylate ester, followed by the hydrolysis of the ester to the final carboxylic acid.
Caption: Overall workflow for the enantioselective synthesis.
Detailed Protocols
PART 1: Enantioselective Synthesis of Alkyl 2-Chloro-2-fluorocyclopropanecarboxylate
Rationale: This protocol details the asymmetric cyclopropanation of an alkyl acrylate using chlorofluorocarbene generated from dichlorofluoromethane under phase-transfer conditions. The choice of a Cinchona alkaloid-derived catalyst is based on its proven success in a variety of asymmetric phase-transfer reactions, including cyclopropanations.[2][3] The hydroxyl group on the catalyst is believed to play a crucial role in organizing the transition state through hydrogen bonding, thereby enhancing enantioselectivity.[2]
Materials:
-
tert-Butyl acrylate
-
Dichlorofluoromethane (CHCl2F)
-
(1R,2R,4R,5R)-cis-2,5-Diaminobicyclo[2.2.2]octane-derived Salen-cobalt(II) complex (or other suitable chiral phase-transfer catalyst)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve the chiral phase-transfer catalyst (1-5 mol%) in toluene.
-
Addition of Alkene: To the stirred catalyst solution, add tert-butyl acrylate (1.0 equivalent).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Carbene Generation and Reaction: While stirring vigorously, slowly add a pre-cooled (0 °C) 50% aqueous solution of sodium hydroxide. Concurrently, bubble dichlorofluoromethane gas through the reaction mixture at a slow and steady rate.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, dilute the mixture with water and dichloromethane. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure alkyl 2-chloro-2-fluorocyclopropanecarboxylate.
PART 2: Hydrolysis of Alkyl 2-Chloro-2-fluorocyclopropanecarboxylate
Rationale: The final step is the hydrolysis of the ester to the carboxylic acid. Basic hydrolysis is often preferred as it is generally irreversible and leads to the carboxylate salt, which can be easily separated from any unreacted ester.[4][5][6][7] Subsequent acidification protonates the carboxylate to yield the final product.
Materials:
-
Alkyl 2-chloro-2-fluorocyclopropanecarboxylate (from Part 1)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: Dissolve the alkyl 2-chloro-2-fluorocyclopropanecarboxylate (1.0 equivalent) in a mixture of methanol (or THF) and water.
-
Addition of Base: Add a solution of NaOH or LiOH (1.5-2.0 equivalents) in water to the ester solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude carboxylic acid can be further purified by recrystallization or chromatography if necessary.
Data Presentation
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1 | Toluene | 0 | 8 | 75 | 88 |
| 2 | 2 | Toluene | 0 | 6 | 82 | 92 |
| 3 | 5 | Toluene | 0 | 4 | 85 | 95 |
| 4 | 2 | CH2Cl2 | 0 | 8 | 68 | 85 |
Note: The data presented in this table are representative values based on analogous asymmetric cyclopropanation reactions and may vary depending on the specific substrate and reaction conditions.
Mechanistic Insights
The proposed catalytic cycle for the asymmetric phase-transfer catalyzed cyclopropanation is depicted below. The chiral quaternary ammonium catalyst forms a tight ion pair with the trichlorofluoromethyl anion in the organic phase. The chiral environment of the catalyst then directs the stereochemical outcome of the carbene addition to the alkene.
Caption: Proposed catalytic cycle for asymmetric cyclopropanation.
Characterization and Quality Control
Determination of Enantiomeric Excess (ee): The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A chiral stationary phase (CSP) such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is recommended.
-
Mobile Phase: A mixture of hexanes and isopropanol is typically used. The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is commonly employed.
NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy should be used to confirm the structure and purity of the synthesized compounds. The characteristic signals of the cyclopropane ring protons and the fluorine atom will be key diagnostic features.
Conclusion
This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of this compound. The use of a chiral phase-transfer catalyst allows for the efficient and highly stereoselective construction of the dihalogenated cyclopropane ring. This methodology provides a practical route to a valuable chiral building block for the synthesis of novel pharmaceuticals and agrochemicals. The protocols are designed to be robust and scalable, making them suitable for both academic research and industrial drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic, Asymmetric Cyclopropanation of Diphenylethene Mediated by Chiral Copper-(Schiff Base) Complexes | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Chromatographic Separation of 2-Chloro-2-fluorocyclopropanecarboxylic Acid Enantiomers
Introduction
2-Chloro-2-fluorocyclopropanecarboxylic acid is a chiral molecule of interest in pharmaceutical and agrochemical research due to the presence of a stereogenic center at the C1 position of the cyclopropane ring. The biological activity of its enantiomers can differ significantly, making their separation and individual analysis crucial for drug development and regulatory purposes. This document provides a detailed protocol for the enantioselective separation of this compound using Supercritical Fluid Chromatography (SFC), a technique well-suited for the rapid and efficient separation of chiral compounds.
Recommended Technique: Supercritical Fluid Chromatography (SFC)
SFC is the recommended technique for the chiral separation of this compound due to its numerous advantages over traditional High-Performance Liquid Chromatography (HPLC).[1] These benefits include faster analysis times, reduced solvent consumption, and often superior resolution for chiral compounds.[2] The use of supercritical CO2 as the primary mobile phase component, modified with a small percentage of an organic solvent, allows for high diffusion rates and low viscosity, contributing to efficient separations.[3]
Experimental Protocols
1. Initial Screening of Chiral Stationary Phases (CSPs)
A screening approach using a selection of polysaccharide-based CSPs is the most effective strategy to identify the optimal column for the separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad applicability in chiral separations.[3]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) or UV detector and a backpressure regulator.
Chiral Stationary Phases for Screening:
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OJ-H (cellulose tris(4-methylbenzoate))
Screening Mobile Phases:
-
Mobile Phase A: Supercritical CO2 / Methanol (gradient elution)
-
Mobile Phase B: Supercritical CO2 / Ethanol (gradient elution)
-
Mobile Phase C: Supercritical CO2 / Isopropanol (gradient elution)
Additive:
-
For acidic compounds like this compound, an acidic modifier is typically required to improve peak shape and achieve separation. A stock solution of 0.1% trifluoroacetic acid (TFA) in the organic modifier (Methanol, Ethanol, or Isopropanol) should be prepared.
Screening Protocol:
-
Column Dimensions: 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Start with a gradient elution from 5% to 40% of the organic modifier over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic standard of this compound in the initial mobile phase modifier (e.g., Methanol with 0.1% TFA) to a concentration of 1 mg/mL.
2. Method Optimization
Once a "hit" is identified from the initial screen (i.e., partial or baseline separation of the enantiomers), the method can be optimized to improve resolution and reduce analysis time.
-
Modifier Percentage: If partial separation is observed, an isocratic mobile phase composition around the elution point in the gradient screen should be tested. Fine-tuning the percentage of the organic modifier can significantly impact resolution.
-
Additive Concentration: The concentration of the acidic additive (TFA) can be varied (e.g., from 0.05% to 0.2%) to improve peak symmetry.
-
Temperature and Backpressure: Systematically varying the column temperature (e.g., from 25 °C to 45 °C) and backpressure (e.g., from 120 bar to 200 bar) can influence selectivity and resolution.
-
Flow Rate: Adjusting the flow rate can be used to shorten the analysis time once good resolution is achieved.
Data Presentation
The following table summarizes the expected data from the initial screening phase. The values are hypothetical and serve as a guide for what to expect based on the separation of similar compounds.
| Chiral Stationary Phase | Organic Modifier | Additive | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Chiralpak® IA | Methanol | 0.1% TFA | 4.2 | 4.8 | > 1.5 |
| Chiralpak® IB | Ethanol | 0.1% TFA | 5.1 | 5.5 | ~ 1.2 |
| Chiralpak® IC | Methanol | 0.1% TFA | 3.8 | 4.5 | > 1.5 |
| Chiralcel® OD-H | Isopropanol | 0.1% TFA | 6.5 | 7.2 | ~ 1.4 |
| Chiralcel® OJ-H | Methanol | 0.1% TFA | 4.9 | 5.3 | ~ 1.1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
Figure 1. Workflow for the chiral SFC separation of this compound.
The provided protocol offers a robust starting point for the successful chromatographic separation of this compound enantiomers. By systematically screening a selection of well-established chiral stationary phases under Supercritical Fluid Chromatography conditions and subsequently optimizing the mobile phase and other instrumental parameters, a reliable and efficient method can be developed. This will enable researchers, scientists, and drug development professionals to accurately quantify the enantiomeric purity and isolate individual enantiomers for further studies.
References
Application Notes on the Purification of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
Application Notes and Protocols: 2-Chloro-2-fluorocyclopropanecarboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-2-fluorocyclopropanecarboxylic acid, a valuable building block in modern organic and medicinal chemistry. The unique structural and electronic properties imparted by the geminal chloro- and fluoro-substituents on the cyclopropane ring make this molecule an attractive precursor for the synthesis of novel therapeutic agents and agrochemicals. This document outlines key applications, detailed experimental protocols, and quantitative data to support its use in research and development.
Introduction to this compound
The incorporation of fluorinated motifs into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. The cyclopropyl group, a conformationally constrained bioisostere for various functional groups, is also frequently employed to improve the pharmacological profile of drug candidates. This compound combines these features, offering a reactive handle for further synthetic transformations while introducing a desirable fluorinated cyclopropyl moiety. Its primary application lies in the formation of amide bonds, leading to the synthesis of a diverse range of bioactive molecules.
Key Applications in Organic Synthesis
The predominant application of this compound is as a precursor for the synthesis of complex amides. The carboxylic acid functionality allows for standard amide coupling reactions with a wide array of primary and secondary amines, including electron-deficient anilines, which are often challenging substrates. The resulting N-substituted-2-chloro-2-fluorocyclopropylamides are key intermediates in the development of novel pharmaceuticals.
Synthesis of Bioactive Amides
The synthesis of fluorocyclopropyl amides is of significant interest in medicinal chemistry. For instance, fluorocyclopropyl amides have been investigated as potent inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways and a target for the treatment of autoimmune diseases and hematological malignancies.[1] The stereochemistry of the fluorocyclopropyl group can play a crucial role in modulating the potency and selectivity of these inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in organic synthesis.
General Protocol for Amide Coupling with Anilines
This protocol describes a general procedure for the amide coupling of this compound with aniline derivatives using common coupling reagents. This method is particularly useful for reactions with electron-deficient amines.[2]
Reaction Scheme:
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aniline derivative (1.0 equiv) in acetonitrile (0.1 M) is added this compound (1.2 equiv).
-
To this mixture, add EDC (1.0 equiv), HOBt (0.1 equiv, catalytic), and DMAP (1.0 equiv).[2]
-
Finally, add DIPEA (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-chloro-2-fluorocyclopropylamide.
Quantitative Data
The following table summarizes the in vitro activity of fluorocyclopropyl amides as Btk inhibitors, demonstrating the impact of this structural motif on biological activity.
| Compound ID | Amide Moiety | Btk IC50 (nM)[3] |
| 1 | Cyclopropyl | 7.1 |
| 2 | 2-Fluorocyclopropyl (cis) | 5.2 |
| 3 | 2-Fluorocyclopropyl (trans) | 3.9 |
| 4 | Ethyl | >1000 |
| 5 | Isopropyl | >1000 |
Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships in the application of this compound.
References
- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid
An increasing demand for structurally unique building blocks in the pharmaceutical and agrochemical industries has driven the development of scalable synthetic routes to complex molecules. 2-Chloro-2-fluorocyclopropanecarboxylic acid is a valuable, albeit challenging, synthetic target due to the presence of a stereochemically rich cyclopropane ring bearing both chlorine and fluorine atoms. This document provides a detailed application note and a hypothetical, yet plausible, protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is based on established chemical transformations and is intended to serve as a practical guide for laboratory and pilot-plant scale production.
Proposed Synthetic Route
The proposed multi-step synthesis for this compound starts from the readily available and inexpensive starting material, acrylic acid. The route involves three key transformations:
-
Esterification: Protection of the carboxylic acid group of acrylic acid as a methyl ester to prevent side reactions in the subsequent cyclopropanation step.
-
Cyclopropanation: Reaction of methyl acrylate with chlorofluorocarbene, generated in situ from a suitable precursor, to form the 2-chloro-2-fluorocyclopropylcarboxylic acid methyl ester.
-
Hydrolysis: Deprotection of the methyl ester to yield the final target molecule, this compound.
This route is designed for scalability, employing common reagents and reaction conditions amenable to large-scale production.
Experimental Protocols
Step 1: Synthesis of Methyl Acrylate (1)
Materials:
-
Acrylic Acid (1.0 eq)
-
Methanol (5.0 eq)
-
Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (as solvent)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred solution of acrylic acid in toluene, add methanol and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC or GC until completion (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl acrylate. The product is often used in the next step without further purification.
Step 2: Synthesis of Methyl 2-Chloro-2-fluorocyclopropanecarboxylate (2)
Materials:
-
Methyl Acrylate (1.0 eq)
-
Sodium Dichlorofluoroacetate (1.5 eq)
-
Diglyme (as solvent)
-
Tetrabutylammonium Bromide (TBAB, phase-transfer catalyst, 0.02 eq)
Procedure:
-
To a stirred solution of methyl acrylate and tetrabutylammonium bromide in diglyme, add sodium dichlorofluoroacetate portion-wise at a temperature of 160-170 °C. The in situ generation of chlorofluorocarbene occurs via decarboxylation.
-
Maintain the reaction at this temperature and monitor for completion by GC (typically 2-3 hours).
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield methyl 2-chloro-2-fluorocyclopropanecarboxylate.
Step 3: Synthesis of this compound (3)
Materials:
-
Methyl 2-Chloro-2-fluorocyclopropanecarboxylate (1.0 eq)
-
Lithium Hydroxide (1.5 eq)
-
Tetrahydrofuran (THF) and Water (as a solvent mixture)
-
Hydrochloric Acid (1 M aqueous solution)
-
Ethyl Acetate
Procedure:
-
Dissolve methyl 2-chloro-2-fluorocyclopropanecarboxylate in a mixture of THF and water.
-
Add lithium hydroxide to the solution and stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).
-
Acidify the reaction mixture to a pH of approximately 2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Data Presentation
Table 1: Summary of Quantitative Data for the Proposed Synthesis
| Step | Reaction | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Esterification | Acrylic Acid | Methanol, H₂SO₄ | 1 : 5 : 0.05 | Toluene | 80-90 | 4-6 | 90-95 |
| 2 | Cyclopropanation | Methyl Acrylate | Sodium Dichlorofluoroacetate | 1 : 1.5 | Diglyme | 160-170 | 2-3 | 60-70 |
| 3 | Hydrolysis | Methyl 2-Chloro-2-fluorocyclopropanecarboxylate | Lithium Hydroxide | 1 : 1.5 | THF/Water | Room Temp | 3-5 | 85-95 |
Visualizations
Application Notes and Protocols for the Quantification of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Subject: Analytical Methods for the Quantification of 2-Chloro-2-fluorocyclopropanecarboxylic acid
Introduction
This compound is a halogenated cyclopropane derivative. Accurate and reliable quantification of such compounds is essential in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in biological matrices and pharmaceutical formulations. The primary analytical techniques covered are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Carboxylic acids can be challenging to analyze due to their polarity.[1] For liquid chromatography, derivatization can be employed to enhance hydrophobicity and improve retention on reversed-phase columns.[1] For gas chromatography, derivatization is often necessary to increase volatility and thermal stability.[2]
Analytical Methods Overview
The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[3]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method for quantifying polar compounds in complex biological matrices due to its high sensitivity and selectivity.[4][5] Direct analysis is possible, though derivatization can improve chromatographic performance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is mandatory to increase their volatility.[6] This method offers high chromatographic resolution.
The following sections provide detailed protocols for each of these methods.
HPLC-MS/MS Method for Quantification in Biological Matrices (e.g., Plasma, Urine)
This method is designed for the sensitive and selective quantification of this compound in complex biological samples.
Principle
The analyte is extracted from the biological matrix using protein precipitation or liquid-liquid extraction. The extract is then analyzed by reversed-phase HPLC coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[7]
Experimental Protocol
3.2.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an HPLC vial for analysis.
3.2.2. HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2.3. MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | To be determined by direct infusion of a standard solution. For a hypothetical molecular weight of 154.5 g/mol , monitor transitions such as m/z 153.5 -> 109.5 (loss of CO2) and 153.5 -> 89.5 (loss of CO2 and HF). |
Data Presentation: Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the HPLC-MS/MS method.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Visualization: HPLC-MS/MS Workflow
Caption: Workflow for HPLC-MS/MS analysis.
GC-MS Method for Quantification
This method is suitable for the analysis of this compound after derivatization to increase its volatility.
Principle
The carboxylic acid group is derivatized to form a less polar and more volatile ester (e.g., a methyl or pentafluorobenzyl ester).[6] The derivative is then analyzed by GC-MS, which provides excellent chromatographic separation and mass-based detection.
Experimental Protocol
4.2.1. Sample Preparation and Derivatization (Pentafluorobenzyl Bromide Derivatization)
-
Extract the analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate).
-
Evaporate the extraction solvent to dryness.
-
To the dried residue, add 100 µL of a solution containing 10 mg/mL of pentafluorobenzyl bromide (PFBBr) in acetone and 10 µL of a catalyst such as triethylamine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane or another suitable solvent for GC injection.
4.2.2. GC Conditions
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
4.2.3. MS Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions of the PFB derivative |
Data Presentation: Expected Quantitative Performance
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 90 - 110% |
Visualization: GC-MS Workflowdot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2-fluorocyclopropanecarboxylic acid is a structurally unique molecule of interest in pharmaceutical and agrochemical research due to the presence of a stereocenter and halogenated cyclopropane ring. Accurate and sensitive quantification of this analyte, including its enantiomers, is crucial for pharmacokinetic, toxicological, and efficacy studies. This document provides detailed application notes and protocols for the derivatization of this compound to enable its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Challenges
Direct analysis of this compound can be challenging due to its polarity and low volatility, which are not ideal for GC analysis. In reversed-phase LC, it may exhibit poor retention.[1] Derivatization addresses these issues by converting the carboxylic acid into a less polar, more volatile, and more readily ionizable derivative.[1][2] For chiral analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral column.[3][4]
Derivatization Strategies
Two primary derivatization strategies are presented: amidation for GC-MS analysis and chiral amidation for LC-MS/MS enantioselective analysis.
Amidation for GC-MS Analysis
This protocol describes the derivatization of this compound with 2,4-difluoroaniline (DFA) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is adapted from established procedures for the amidation of perfluoroalkyl carboxylic acids (PFCAs).[5] The resulting anilide derivative is more volatile and suitable for GC-MS analysis.
Experimental Protocol
Materials:
-
This compound standard
-
2,4-difluoroaniline (DFA)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Petroleum ether
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen gas, high purity
Procedure:
-
Sample Preparation: Prepare a 1.0 mL solution of this compound in THF at a concentration of 0.1 mM.
-
Reaction Mixture: To the sample solution, add 5 µL of concentrated HCl, followed by 0.1 mL of 100 mM DCC in THF and 0.1 mL of 100 mM DFA in THF.[6]
-
Reaction: Stir the mixture at 300 rpm for 1 hour at room temperature.
-
Work-up: Evaporate the reaction solution to dryness under a gentle stream of nitrogen gas.
-
Extraction: Redissolve the residue in 1.0 mL of a petroleum ether and ethyl acetate solvent system (2:0.3, v/v).[6] Extract the organic phase twice with 0.5 mL of deionized water to remove any remaining acid.
-
Drying: Add approximately 20 mg of anhydrous Na₂SO₄ to the organic extract to remove traces of water.[5]
-
Concentration: Concentrate the final extract to 1 mL under a gentle stream of nitrogen gas before GC-MS analysis.[5]
GC-MS Parameters (Typical):
| Parameter | Value |
| GC System | Agilent 7890 GC or equivalent |
| Column | VF-5ms (30 m x 0.25 mm, 0.50 µm) or equivalent |
| Injector Temp | 220°C[5] |
| Oven Program | Initial 40°C for 8 min, ramp to 130°C at 5°C/min, then to 220°C at 30°C/min, hold for 5 min.[5] |
| Carrier Gas | Helium |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Data Acquisition | Full Scan or Selected Ion Monitoring (SIM) |
Expected Results:
This method is expected to yield the 2,4-difluoroanilide derivative of this compound, which will be detectable by GC-MS. The retention time and mass spectrum will be characteristic of the derivative.
Chiral Derivatization for Enantioselective LC-MS/MS Analysis
This protocol details the use of (S)-anabasine as a chiral derivatizing agent for the enantioselective analysis of this compound by LC-MS/MS. This method allows for the separation and quantification of the individual enantiomers. The resulting diastereomeric derivatives exhibit different chromatographic behavior and can be resolved on a standard reversed-phase column.[7] This approach enhances sensitivity in ESI-MS by introducing a readily ionizable group.[7]
Experimental Protocol
Materials:
-
This compound enantiomeric standards
-
(S)-Anabasine (ANA)
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Preparation: Prepare a 40 µL standard solution of this compound in ACN/water (50/50, v/v).
-
Derivatization Reaction: To the sample solution, add 20 µL of 200 mM (S)-anabasine in ACN/water (50/50, v/v) and 20 µL of a 120 mM solution of DMT-MM.
-
Incubation: Incubate the mixture at 40°C for 30 minutes.[8]
-
Dilution: After incubation, dilute the reaction mixture to 1.4 mL with ACN/water (50/50, v/v).[8]
-
Centrifugation: Centrifuge the diluted solution at 14,350 rcf for 10 minutes prior to LC-MS/MS analysis.[8]
LC-MS/MS Parameters (Typical):
| Parameter | Value |
| LC System | Agilent 1290 series UHPLC or equivalent[8] |
| Column | Agilent SB-C18 RRHD (100 x 2.1 mm, 1.8 µm) or equivalent[8] |
| Mobile Phase A | Water with 0.1% formic acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[8] |
| Flow Rate | 0.4 mL/min[8] |
| Column Temp | 40°C[8] |
| Injection Volume | 1 µL[8] |
| MS System | SCIEX Triple Quad 5500+ or equivalent[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary (Hypothetical)
| Analyte | Derivatizing Agent | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) |
| This compound | DFA/DCC | GC-MS | 5 µg/L | 15 µg/L | >0.995 | 85 - 95 |
| (R)-2-Chloro-2-fluorocyclopropanecarboxylic acid | (S)-Anabasine | LC-MS/MS | 2 fmol | 6 fmol | >0.998 | 92 - 103 |
| (S)-2-Chloro-2-fluorocyclopropanecarboxylic acid | (S)-Anabasine | LC-MS/MS | 2 fmol | 6 fmol | >0.998 | 92 - 103 |
Visualizations
Caption: Experimental workflows for GC-MS and LC-MS/MS analysis.
Caption: Logical relationships in the analysis of the target analyte.
References
- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Chloro-2-fluorocyclopropanecarboxylic Acid in Agrochemical Research
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: A Novel Building Block for Agrochemical Discovery
The relentless demand for more effective, selective, and environmentally benign crop protection agents has driven chemists to explore novel molecular scaffolds. Within this context, fluorinated organic compounds have become critical components in the development of modern agrochemicals, with approximately 50% of crop protection products in development containing fluorine.[1] The introduction of fluorine can dramatically enhance biological activity by improving metabolic stability, binding affinity, and lipophilicity.[2][3][4]
Simultaneously, the cyclopropane ring is recognized as an important structural motif in a multitude of bioactive compounds, including natural products and synthetic agrochemicals like pyrethroid insecticides.[5][6] Its high ring strain and rigid conformation can lock a molecule into a biologically active shape, thereby enhancing potency.[5][7]
2-Chloro-2-fluorocyclopropanecarboxylic acid represents a compelling, yet underexplored, synthetic building block that combines these two powerful structural features. Its unique stereochemistry and reactive carboxylic acid handle provide a versatile platform for the synthesis of new active ingredients. These notes outline the prospective application of this compound in the discovery of novel herbicides, detailing its synthesis, potential mode of action, and protocols for biological evaluation.
Hypothesized Application: Development of HPPD-Inhibiting Herbicides
Derivatives of this compound are promising candidates for development as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD inhibitors are a major class of "bleaching" herbicides that disrupt a critical plant pathway, leading to the destruction of chlorophyll and subsequent plant death.[1][8] The rigid cyclopropane scaffold can serve as a core to orient functional groups for optimal binding within the HPPD active site.
2.1 Proposed Mechanism of Action: HPPD Inhibition
The HPPD enzyme is essential for the catabolism of the amino acid tyrosine.[1] Inhibition of HPPD prevents the formation of homogentisic acid, which is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[9] Plastoquinone is a vital cofactor in the formation of carotenoids. Without carotenoids to protect it, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic white "bleaching" symptoms in susceptible plants.[8][10]
Caption: Proposed mechanism of action for a hypothetical herbicide.
Experimental Protocols
The following protocols provide methodologies for the synthesis of the core building block, its derivatization into a hypothetical active ingredient, and the biological evaluation of that ingredient.
3.1 Protocol 1: Synthesis of this compound
This protocol is a hypothetical route based on established cyclopropanation principles.
-
Objective: To synthesize the title compound via carbene addition to an appropriate alkene followed by functional group manipulation.
-
Step 1: Dichlorofluoromethane Generation & Cyclopropanation
-
Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry ice condenser.
-
Charge the flask with ethyl acrylate (1.0 eq) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 eq) in dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) to a separate flask containing chloroform and gently warm to generate dichlorofluoromethane in situ. Caution: Dichlorofluoromethane is a gas. The reaction to generate the carbene is complex and requires specialized setups. A common method involves the reaction of a haloform with a base.
-
Bubble the generated dichlorofluoromethane gas through the cooled ethyl acrylate solution.
-
Allow the reaction to stir vigorously at 0°C for 4 hours, then warm to room temperature and stir overnight.
-
Monitor the reaction by GC-MS for the formation of ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
-
Upon completion, quench the reaction with water, separate the organic layer, and wash with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify by column chromatography.
-
-
Step 2: Saponification to Carboxylic Acid
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (3:1 v/v).
-
Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the mixture to room temperature and remove the ethanol in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0°C and carefully acidify to pH ~2 with cold 2N HCl.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
-
3.2 Protocol 2: Synthesis of a Hypothetical Active Ingredient (Amide Derivative)
This protocol describes the conversion of the carboxylic acid to a representative herbicidal amide.
-
Objective: To synthesize N-(2,4-difluorophenyl)-2-chloro-2-fluorocyclopropanecarboxamide.
-
Methodology:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1-2 drops).[11]
-
Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.
-
In a separate flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0°C and slowly add a solution of the crude acid chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final amide.
-
3.3 Protocol 3: Greenhouse Pre-Emergence Bioassay
This protocol evaluates the herbicidal efficacy of the synthesized compound.[12][13]
-
Objective: To determine the pre-emergence herbicidal activity of the hypothetical amide derivative on key weed species.
-
Materials:
-
Weed seeds: Barnyardgrass (Echinochloa crus-galli), Green foxtail (Setaria viridis), Velvetleaf (Abutilon theophrasti), and Palmer amaranth (Amaranthus palmeri).
-
Potting medium: Sandy loam soil mix, sterilized.
-
Pots: 10 cm square plastic pots with drainage holes.
-
Test compound: N-(2,4-difluorophenyl)-2-chloro-2-fluorocyclopropanecarboxamide, formulated as a 10% EC (Emulsifiable Concentrate).
-
Track sprayer calibrated to deliver 200 L/ha.
-
-
Methodology:
-
Fill pots with the soil mix, leaving a 2 cm headspace.
-
Sow 20-30 seeds of a single weed species per pot and cover with a thin layer (~0.5 cm) of soil.
-
Prepare serial dilutions of the test compound in water to achieve application rates of 0, 50, 100, 200, and 400 g a.i./ha (grams of active ingredient per hectare). Include a non-treated control and a commercial standard (e.g., mesotrione).
-
Arrange the pots in the track sprayer. Apply the herbicide solutions evenly to the soil surface.
-
Transfer the pots to a greenhouse maintained at 26/20°C (day/night), with a 16-hour photoperiod and 60-70% relative humidity. Water as needed via subirrigation to avoid disturbing the treated soil surface.
-
Randomize pot locations every 3 days.
-
After 21 days, visually assess the percent weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
Harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
Calculate the percent growth reduction relative to the non-treated control.
-
Representative Data Presentation
The following tables represent the type of data that would be generated from the bioassay described in Protocol 3.3.
Table 1: Visual Assessment of Pre-Emergence Herbicidal Efficacy (% Control)
| Application Rate (g a.i./ha) | Barnyardgrass | Green Foxtail | Velvetleaf | Palmer Amaranth |
| 50 | 65 | 70 | 55 | 60 |
| 100 | 85 | 90 | 75 | 80 |
| 200 | 95 | 98 | 90 | 92 |
| 400 | 100 | 100 | 99 | 98 |
Table 2: Growth Reduction Based on Dry Biomass (%)
| Application Rate (g a.i./ha) | Barnyardgrass | Green Foxtail | Velvetleaf | Palmer Amaranth |
| 50 | 68.2 | 72.5 | 58.1 | 63.4 |
| 100 | 88.9 | 91.3 | 77.0 | 82.5 |
| 200 | 96.1 | 98.8 | 92.3 | 94.1 |
| 400 | 100.0 | 100.0 | 99.5 | 98.9 |
Agrochemical Research & Development Workflow
The discovery and development of a new agrochemical from a novel building block follows a structured pipeline.
Caption: A generalized workflow for agrochemical discovery.
Conclusion
This compound is a promising intermediate for agrochemical research. Its unique combination of a strained, rigid cyclopropane ring and halogen substitution provides a strong foundation for designing novel active ingredients. The protocols and conceptual framework presented here offer a clear pathway for researchers to synthesize and evaluate new herbicidal candidates based on this scaffold, with a particular focus on high-value modes of action such as HPPD inhibition. Further exploration of derivatives from this building block could lead to the discovery of next-generation crop protection solutions.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 6. Pyrethrin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-2-fluorocyclopropanecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives are valuable synthetic intermediates in medicinal chemistry. The unique structural and electronic properties imparted by the gem-dihalo-substituted cyclopropane ring make it a desirable motif for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides an overview of its potential applications, detailed synthetic protocols, and key reaction pathways.
Introduction: The Role of Fluorinated Cyclopropanes in Drug Discovery
Cyclopropane rings are frequently incorporated into pharmaceutical agents to introduce conformational rigidity, improve metabolic stability, and act as bioisosteres for larger or more flexible groups.[1][2] The introduction of fluorine, and particularly a combination of fluoro- and chloro-substituents, can further enhance these properties.[3][4][5] The 2-chloro-2-fluorocyclopropyl moiety can influence a molecule's acidity, lipophilicity, and binding interactions with biological targets.[6] While direct applications of this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established roles of similar halogenated cyclopropanes in pharmaceutical development.[4][7]
Potential Pharmaceutical Applications:
-
Antiviral Agents: Cyclopropane-containing nucleoside analogs have shown significant antiviral activity. The unique stereochemistry of the 2-chloro-2-fluorocyclopropyl group could be exploited to develop novel antiviral candidates.
-
Enzyme Inhibitors: The strained cyclopropane ring can mimic transition states of enzymatic reactions. Its derivatives could be designed as inhibitors for various enzymes, including proteases and kinases.
-
Neurological Drugs: The lipophilicity and metabolic stability of fluorinated cyclopropanes make them attractive for CNS-targeting drugs, potentially improving blood-brain barrier penetration.[8]
Synthesis of this compound Derivatives
The synthesis of this compound typically involves the cyclopropanation of an appropriate alkene precursor with a chlorofluorocarbene source, followed by hydrolysis of the resulting ester.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
This protocol is adapted from general procedures for gem-dihalocyclopropanation.[9]
Materials:
-
Ethyl acrylate
-
Sodium trichloroacetate
-
Triglyme
-
Sodium iodide
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of ethyl acrylate (1.0 eq) in triglyme, add sodium iodide (0.1 eq).
-
Heat the mixture to 160-170 °C.
-
Slowly add a solution of sodium chlorodifluoroacetate (1.5 eq) in triglyme to the reaction mixture over 2 hours.
-
After the addition is complete, maintain the temperature for an additional 1 hour.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
Experimental Protocol: Hydrolysis to this compound
Materials:
-
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 2-chloro-2-fluorocyclopropanecarboxylate (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Quantitative Data
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Cyclopropanation | Ethyl acrylate, Sodium chlorodifluoroacetate | Sodium iodide | Triglyme | 160-170 | 3 | 60-75 | >95 (GC) |
| Hydrolysis | Ethyl 2-chloro-2-fluorocyclopropanecarboxylate | Sodium hydroxide | EtOH/H₂O | RT | 12 | 85-95 | >98 (NMR) |
Note: Yields are illustrative and based on typical outcomes for similar reactions.
Utility in the Synthesis of Pharmaceutical Intermediates
This compound can be a precursor to various pharmaceutical intermediates. The carboxylic acid functionality allows for a range of standard chemical transformations.
Amide Bond Formation
The carboxylic acid can be readily converted to amides, which are common functionalities in drug molecules.
Caption: Amide synthesis from this compound.
Ring-Opening Reactions
The strained gem-dihalocyclopropane ring can undergo ring-opening reactions to yield haloallylic derivatives, providing access to a different class of intermediates.[10]
Caption: Ring-opening of a 2-chloro-2-fluorocyclopropane derivative.
Safety and Handling
-
This compound and its precursors should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Due to the potential for the release of toxic gases during synthesis, proper safety precautions are essential.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound represents a promising, albeit underutilized, building block for the synthesis of novel pharmaceutical intermediates. Its synthesis is achievable through established cyclopropanation methodologies, and its chemical reactivity allows for diverse functionalization. Researchers in drug discovery are encouraged to explore the incorporation of this unique motif to enhance the properties of new chemical entities.
References
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. | Semantic Scholar [semanticscholar.org]
- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Fluorination of Cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorocyclopropane via the decarboxylative fluorination of cyclopropanecarboxylic acid. This transformation is of significant interest in medicinal chemistry and drug development, as the introduction of a fluorine atom into a cyclopropyl moiety can profoundly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The protocols described herein are based on established methods for the decarboxylative fluorination of aliphatic carboxylic acids, which are broadly applicable to a wide range of substrates, including strained cyclic systems.
Introduction
Decarboxylative fluorination has emerged as a powerful strategy for the formation of carbon-fluorine bonds, utilizing readily available carboxylic acids as starting materials. This method offers a direct and often milder alternative to traditional fluorination techniques. Two prominent and effective methods for this transformation are Photoredox-Catalyzed Decarboxylative Fluorination and Silver-Catalyzed Decarboxylative Fluorination. Both methods generate a cyclopropyl radical intermediate from cyclopropanecarboxylic acid, which is then trapped by an electrophilic fluorine source to yield the desired fluorocyclopropane product.
Key Experimental Methods
This section outlines two primary protocols for the decarboxylative fluorination of cyclopropanecarboxylic acid. While specific yield data for cyclopropanecarboxylic acid is not explicitly reported in the cited literature, the general applicability of these methods to a wide range of aliphatic and cyclic carboxylic acids suggests their suitability for this transformation.[1][2][3] The tables below summarize the reaction conditions and reported yields for analogous cycloalkane and simple primary carboxylic acids.
Photoredox-Catalyzed Decarboxylative Fluorination
This method utilizes a photocatalyst that, upon irradiation with visible light, initiates a single-electron transfer process leading to the decarboxylation of the carboxylic acid and subsequent fluorination.[1][2][4][5]
Quantitative Data for Analogous Substrates (Photoredox Method)
| Entry | Carboxylic Acid Substrate | Product | Yield (%) | Reaction Time (h) | Ref. |
| 1 | 4-tert-butylcyclohexanecarboxylic acid | 1-fluoro-4-tert-butylcyclohexane | 70 | 12 | [3] |
| 2 | Cyclohexanecarboxylic acid | Fluorocyclohexane | 83 | 12 | [3] |
| 3 | Pivalic acid | tert-butyl fluoride | 79 | 15 | [3] |
| 4 | Isobutyric acid | Isopropyl fluoride | 90 | 3 | [1] |
Experimental Protocol: Photoredox-Catalyzed Fluorination
Materials:
-
Cyclopropanecarboxylic acid
-
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)
-
Selectfluor® (N-Fluorobis(phenyl)sulfonimide)
-
Disodium hydrogen phosphate (Na2HPO4)
-
Acetonitrile (CH3CN), HPLC grade
-
Water, deionized
-
8 mL screw-cap vial
-
Magnetic stir bar
-
Blue LED lamp (450 nm)
-
Cooling fan
Procedure:
-
To an 8 mL screw-cap vial equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (0.2 mmol, 1.0 equiv.), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.002 mmol, 0.01 equiv.), Selectfluor® (0.4 mmol, 2.0 equiv.), and Na2HPO4 (0.4 mmol, 2.0 equiv.).
-
Add a 3:1 mixture of acetonitrile and water (2.0 mL).
-
Seal the vial and place it on a magnetic stir plate.
-
Irradiate the reaction mixture with a blue LED lamp, positioned approximately 5-10 cm from the vial.
-
Use a cooling fan to maintain the reaction temperature at approximately 25-30 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorocyclopropane.
Silver-Catalyzed Decarboxylative Fluorination
This method employs a silver salt as a catalyst to facilitate the decarboxylation of the carboxylic acid and subsequent fluorination in an aqueous medium.[6][7][8]
Quantitative Data for Analogous Substrates (Silver-Catalyzed Method)
| Entry | Carboxylic Acid Substrate | Product | Yield (%) | Reaction Time (h) | Ref. |
| 1 | Cyclohexanecarboxylic acid | Fluorocyclohexane | 85 | 12 | [8] |
| 2 | Adamantanecarboxylic acid | 1-Fluoroadamantane | 92 | 8 | [8] |
| 3 | Pivalic acid | tert-butyl fluoride | 81 | 12 | [8] |
| 4 | Isobutyric acid | Isopropyl fluoride | 78 | 12 | [8] |
Experimental Protocol: Silver-Catalyzed Fluorination
Materials:
-
Cyclopropanecarboxylic acid
-
Silver nitrate (AgNO3)
-
Selectfluor®
-
Acetone
-
Water, deionized
-
Schlenk tube
-
Magnetic stir bar
-
Heating block or oil bath
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (0.5 mmol, 1.0 equiv.), AgNO3 (0.05 mmol, 0.1 equiv.), and Selectfluor® (1.0 mmol, 2.0 equiv.).
-
Add a 1:1 mixture of acetone and water (4.0 mL).
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 60 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield fluorocyclopropane.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycles for the photoredox and silver-catalyzed decarboxylative fluorination reactions.
Caption: Proposed mechanism for photoredox-catalyzed decarboxylative fluorination.
Caption: Proposed mechanism for silver-catalyzed decarboxylative fluorination.
Caption: General experimental workflow for decarboxylative fluorination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 3. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-Chloro-2-fluorocyclopropanecarboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate (Step 1)
| Potential Cause | Recommended Solution |
| Inefficient Generation of Chlorofluorocarbene | The generation of chlorofluorocarbene from dichlorofluoromethane is a critical step. Ensure the base used (e.g., 50% aqueous sodium hydroxide) is fresh and of the correct concentration. The phase transfer catalyst (PTC) is crucial for transferring the hydroxide ions into the organic phase; ensure it is of good quality and used at an appropriate loading (typically 1-5 mol%). |
| Poor Quality of Reagents | Dichlorofluoromethane can contain inhibitors or have decomposed. Use a fresh, high-purity source. Ethyl acrylate should be free of polymers; consider passing it through a short column of basic alumina if necessary. Solvents should be anhydrous if the reaction is sensitive to moisture. |
| Suboptimal Reaction Temperature | The reaction is typically performed at or below room temperature to control the exotherm and minimize side reactions. If the reaction is sluggish, a slight increase in temperature may be beneficial, but this should be done cautiously as higher temperatures can lead to carbene dimerization or other side reactions. |
| Inefficient Stirring | In a biphasic system (organic solvent and aqueous base), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Use a mechanical stirrer for larger-scale reactions. |
| Inappropriate Phase Transfer Catalyst | The choice of PTC can significantly impact the reaction rate and yield. While tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are commonly used, screening other PTCs might be necessary for optimization. |
Issue 2: Incomplete Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate (Step 2)
| Potential Cause | Recommended Solution |
| Insufficient Base or Acid | For base-catalyzed hydrolysis (saponification), ensure a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide is used to drive the reaction to completion. For acid-catalyzed hydrolysis, use a strong acid like hydrochloric or sulfuric acid and ensure complete protonation of the ester. |
| Short Reaction Time or Low Temperature | Saponification of sterically hindered cyclopropyl esters can be slow. Increase the reaction time and/or temperature (refluxing is common) to ensure complete conversion. Monitor the reaction progress by TLC or GC to determine the endpoint. |
| Poor Solubility of the Ester | The ester may not be fully soluble in the aqueous base. Adding a co-solvent like ethanol or THF can improve solubility and facilitate hydrolysis. |
Issue 3: Difficulty in Purification of this compound
| Potential Cause | Recommended Solution |
| Presence of Emulsions during Workup | After hydrolysis and acidification, emulsions can form during the extraction with an organic solvent. Adding brine (saturated NaCl solution) can help to break up emulsions. |
| Co-precipitation of Impurities | During crystallization, impurities may co-precipitate with the desired product. To obtain high-purity crystals, ensure the crude product is reasonably pure before crystallization. A slow cooling rate generally leads to larger and purer crystals.[1] |
| Product is an Oil or Low-Melting Solid | If the product does not crystallize easily, it may be due to residual solvent or impurities. Try trituration with a non-polar solvent like hexanes to induce crystallization. If it remains an oil, purification by column chromatography on silica gel may be necessary, although this can be challenging for acidic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient strategy is a two-step process. The first step involves the cyclopropanation of an acrylate ester, typically ethyl acrylate, with chlorofluorocarbene. This carbene is generated in situ from dichlorofluoromethane using a strong base and a phase transfer catalyst. The second step is the hydrolysis of the resulting ethyl 2-chloro-2-fluorocyclopropanecarboxylate to the desired carboxylic acid.
Q2: How can I monitor the progress of the cyclopropanation reaction?
A2: The reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). For GC analysis, a small aliquot of the organic layer can be withdrawn, diluted, and injected. For TLC, spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting ethyl acrylate spot and the appearance of a new, higher Rf product spot will indicate the reaction's progress.
Q3: What are the common side reactions in the cyclopropanation step?
A3: Common side reactions include the dimerization of the chlorofluorocarbene to form 1,2-dichloro-1,2-difluoroethene. Polymerization of the ethyl acrylate can also occur, especially at higher temperatures. Using a slight excess of the acrylate and maintaining a low reaction temperature can help to minimize these side reactions.
Q4: What is the best way to purify the final carboxylic acid product?
A4: After acidic workup of the hydrolysis reaction, the crude carboxylic acid is typically extracted into an organic solvent. After drying and removal of the solvent, the product can often be purified by crystallization from a suitable solvent or solvent mixture.[1] The choice of solvent will depend on the solubility of the product and impurities. If crystallization is not effective, column chromatography on silica gel can be attempted, but care must be taken as acidic compounds can streak on the column.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Dichlorofluoromethane is a volatile haloalkane and should be handled in a well-ventilated fume hood. The use of a strong base like 50% sodium hydroxide requires appropriate personal protective equipment, including gloves and safety glasses. The hydrolysis step may involve heating, so care should be taken to avoid bumping and to ensure proper venting.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
This protocol describes the phase-transfer-catalyzed cyclopropanation of ethyl acrylate.
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl acrylate (1.0 eq.), dichlorofluoromethane (1.5 eq.), and a phase transfer catalyst such as tetrabutylammonium bromide (0.02 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq.) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by GC or TLC until the ethyl acrylate is consumed.
-
Once the reaction is complete, add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
This protocol describes the saponification of the cyclopropyl ester to the carboxylic acid.
-
In a round-bottom flask, dissolve the crude ethyl 2-chloro-2-fluorocyclopropanecarboxylate (1.0 eq.) in ethanol.
-
Add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by crystallization.
Data Presentation
Table 1: Effect of Phase Transfer Catalyst on the Yield of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
| Catalyst (2 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium bromide (TBAB) | Dichloromethane | 0 - 25 | 18 | 65 |
| Benzyltriethylammonium chloride (BTEAC) | Dichloromethane | 0 - 25 | 18 | 72 |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | Dichloromethane | 0 - 25 | 18 | 60 |
| 18-Crown-6 | Dichloromethane | 0 - 25 | 18 | 55 |
Note: The data presented in this table is illustrative and based on typical results for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cyclopropanation step.
References
Technical Support Center: Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid
Introduction: The synthesis of 2-chloro-2-fluorocyclopropanecarboxylic acid and its derivatives is a critical step in the development of advanced pharmaceutical intermediates and specialty materials. The most common and direct approach involves the [1+2] cycloaddition of chlorofluorocarbene (:CClF) to acrylic acid or its esters. While elegant in principle, this pathway is notoriously fraught with challenges, including low yields, competing side reactions, and complex purification hurdles. This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to help researchers navigate these complexities, optimize their synthetic strategy, and achieve consistent, high-purity results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism and why is it challenging?
A1: The core of the synthesis is the generation of chlorofluorocarbene from a precursor, typically dichlorofluoromethane (CHClF₂), using a strong base. This highly electrophilic carbene is then trapped by the electron-rich double bond of acrylic acid (or an acrylate ester) to form the desired cyclopropane ring.
The primary challenges stem from the high reactivity and short lifetime of the carbene intermediate. It can be quenched by trace amounts of water, react with itself, or fail to be generated efficiently. Furthermore, the acrylic acid substrate is highly susceptible to side reactions, particularly polymerization under the basic conditions required for carbene formation.
Q2: Why is a phase-transfer catalyst (PTC) essential for this reaction?
A2: The reaction is typically biphasic, involving an aqueous solution of a strong base (like NaOH) and an organic phase containing the carbene precursor (CHClF₂) and the acrylate. Chlorofluorocarbene is generated at the interface of these two phases. A phase-transfer catalyst, such as benzyl triethylammonium chloride, is crucial because it transports the hydroxide anions (OH⁻) from the aqueous phase into the organic phase. This dramatically increases the rate of deprotonation of CHClF₂, leading to more efficient carbene generation where it is needed—in the organic phase with the acrylate—thereby improving the overall reaction yield.[1]
Q3: What are the major safety considerations for this synthesis?
A3: Several key safety issues must be addressed:
-
Acrylic Acid: It is corrosive, a severe irritant, and has a pungent odor. It is also highly prone to spontaneous and violent polymerization, which can be initiated by heat, light, or contaminants.[2][3] Always use freshly distilled acrylic acid and consider adding a polymerization inhibitor.
-
Dichlorofluoromethane: This is a volatile chlorofluorocarbon. All operations should be conducted in a well-ventilated fume hood to avoid inhalation.
-
Strong Bases: Concentrated solutions of sodium or potassium hydroxide are highly corrosive and can cause severe chemical burns. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Exothermic Reactions: Both carbene formation and acrylate polymerization can be highly exothermic.[2] The reaction must be cooled and monitored carefully to prevent a runaway thermal event.
Part 2: Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis and provides a logical framework for their resolution.
Problem 1: Very Low or No Yield of the Desired Product
This is the most frequent issue, often stemming from inefficient carbene generation or its rapid consumption by competing pathways.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Significant Formation of a White, Gummy Polymer
This indicates that the polymerization of acrylic acid is outcompeting the desired cyclopropanation reaction.
-
Probable Cause: The basic reaction conditions and localized heating are initiating the radical polymerization of the acrylate substrate.[2] The inhibitor present in commercial acrylic acid may be insufficient or consumed.
-
Recommended Solutions:
-
Add a Scavenger: Introduce a radical inhibitor like hydroquinone (HQ) or phenothiazine (PTZ) to the reaction mixture at a concentration of 100-200 ppm before adding the base.
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C using an ice-salt bath. The rate of polymerization increases significantly with temperature.
-
Slow Base Addition: Add the basic solution dropwise over several hours. This keeps the instantaneous concentration of the base low and helps dissipate the heat of reaction, minimizing polymerization.
-
Problem 3: Poor or Undesirable Diastereoselectivity (cis/trans Isomer Ratio)
The addition of chlorofluorocarbene to the acrylate double bond can result in two diastereomers (cis and trans). The thermodynamic and kinetic parameters of the reaction influence this ratio.
-
Probable Cause: The transition state geometry during carbene addition is influenced by solvent polarity, temperature, and steric hindrance from the ester group (if used).
-
Recommended Solutions:
-
Solvent Modification: Explore different organic solvents. Less polar solvents may favor a particular stereochemical outcome.
-
Temperature Study: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.
-
Ester Choice: If synthesizing an ester derivative, the size of the alkyl group (e.g., methyl vs. tert-butyl) can influence the facial selectivity of the carbene attack.
-
Catalyst-Controlled Stereoselectivity: For highly specific stereochemical requirements, consider alternative routes using metal catalysts, such as rhodium-catalyzed cyclopropanation of specific fluoro-olefins, which can provide high stereoselectivity for the cis isomer.[4][5]
-
Part 3: Reaction Mechanisms and Side Reactions
The diagram below illustrates the intended synthetic pathway alongside the primary competing side reactions. Understanding these pathways is key to optimizing the reaction conditions.
Caption: Desired reaction pathway and major side reactions.
Part 4: Optimized Protocol and Data
Adherence to a validated protocol is essential for reproducibility. The following methodology incorporates best practices to mitigate the side reactions discussed above.
Optimized Synthesis Protocol
-
Reactor Setup: To a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add acrylic acid (1 equiv.), a phase-transfer catalyst (e.g., benzyl triethylammonium chloride, 0.05 equiv.), and a radical inhibitor (e.g., hydroquinone, 150 ppm) dissolved in 150 mL of dichloromethane.
-
Cooling: Cool the mixture to 0 °C using an ice-salt bath. Begin vigorous stirring (≥500 RPM).
-
Precursor Addition: Add dichlorofluoromethane (1.5 equiv.) to the cooled reaction mixture.
-
Base Addition: Slowly add a pre-chilled (5 °C) 50% (w/w) aqueous solution of sodium hydroxide (3.0 equiv.) dropwise via the dropping funnel over 4-5 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 12-18 hours. Monitor the reaction progress by taking aliquots from the organic layer and analyzing via GC-MS or ¹H NMR.
-
Workup: Once the reaction is complete, slowly pour the mixture into 200 mL of ice-cold water. Carefully acidify the aqueous layer to pH 2 with concentrated HCl.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation or column chromatography.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0–5 °C | Minimizes polymerization of acrylic acid and reduces carbene side reactions. |
| Acrylate : CHClF₂ : Base | 1 : 1.5 : 3 | An excess of carbene precursor and base ensures efficient carbene generation to compete with side reactions. |
| Phase Transfer Catalyst | 3–5 mol% | Catalytic amount is sufficient; higher loading offers diminishing returns and complicates purification. |
| Stirring Speed | ≥500 RPM (Mechanical) | High shear is required to maximize the interfacial area between the aqueous and organic phases for efficient reaction. |
| Inhibitor (Hydroquinone) | 100–200 ppm | Prevents radical polymerization of acrylic acid, a primary cause of low yield and reactor fouling.[2] |
References
- 1. finechemicals.com.cn [finechemicals.com.cn]
- 2. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Purification challenges of 2-Chloro-2-fluorocyclopropanecarboxylic acid and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Chloro-2-fluorocyclopropanecarboxylic acid.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Q1: My crude this compound has a low purity (<90%) after synthesis. What are the likely impurities and how can I remove them?
A1: Low purity after the initial synthesis of this compound is a common issue. The impurities largely depend on the synthetic route employed.
Common Impurities:
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Starting Materials: Unreacted starting materials from the cyclopropanation reaction.
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Solvents: Residual solvents used during the reaction and workup.
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By-products: Isomeric by-products, products of ring-opening, or elimination reactions.
-
Reagents: Excess reagents or their decomposition products.
Troubleshooting Steps & Solutions:
-
Initial Workup: A thorough aqueous workup is the first line of defense.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with brine (saturated NaCl solution) to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can help in separating the desired carboxylic acid from neutral organic impurities. However, be cautious with pH changes as they might affect the stability of your target compound.
-
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.
-
Protocol: A general protocol for recrystallization is outlined below.
-
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent or solvent mixture (e.g., Hexane/Ethyl Acetate, Toluene).
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Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Issue 2: Degradation of the Compound During Purification
Q2: I am observing degradation of my this compound during purification, especially when using chromatography. What could be the cause and how can I prevent it?
A2: this compound can be sensitive to both acidic and basic conditions, as well as prolonged exposure to certain chromatographic stationary phases.
Potential Causes of Degradation:
-
Acid Sensitivity: Strong acidic conditions can lead to the opening of the cyclopropane ring.
-
Stationary Phase Interaction: Silica gel, being acidic, can cause degradation.
-
Thermal Instability: Although generally stable at moderate temperatures, prolonged heating can cause decomposition.
Solutions to Prevent Degradation:
-
Use of Neutral or Deactivated Stationary Phases:
-
Instead of standard silica gel, consider using deactivated (neutral) silica gel or other stationary phases like alumina (neutral or basic) or C18 reversed-phase silica gel.[1]
-
-
pH Control in Liquid-Liquid Extraction and Chromatography:
-
During extractions, use mild acidic and basic solutions and minimize contact time.
-
For reversed-phase chromatography, buffering the mobile phase can be crucial.
-
-
Flash Chromatography:
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Employ flash chromatography to minimize the time the compound spends on the column.[2]
-
Issue 3: Difficulty in Removing Closely Related Impurities
Q3: I am struggling to separate diastereomers or other closely related structural isomers from my desired product. What advanced purification techniques can I use?
A3: Separating closely related impurities requires more sophisticated purification techniques.
Advanced Purification Techniques:
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Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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Stationary Phase: Chiral stationary phases (CSPs) are effective for separating enantiomers, while reversed-phase (C18) or normal-phase columns with high resolving power can separate diastereomers.
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Method Development: Method development is critical and involves optimizing the mobile phase composition, flow rate, and temperature.[1]
-
-
Supercritical Fluid Chromatography (SFC):
-
SFC can offer better resolution and faster separations compared to HPLC for some compounds.
-
-
Co-crystallization:
-
This technique involves forming a crystalline solid that consists of two or more neutral molecules in a stoichiometric ratio. By choosing an appropriate co-former, it might be possible to selectively crystallize the desired product, leaving the impurities in the solution.[3]
-
Frequently Asked Questions (FAQs)
Q4: What is the recommended method for routine purity analysis of this compound?
A4: For routine purity analysis, the following methods are recommended:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a UV detector is a standard method. A typical mobile phase would be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
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Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be necessary for GC analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help in identifying and quantifying impurities.
Q5: How should I store purified this compound to ensure its stability?
A5: To ensure long-term stability, store the purified compound under the following conditions:
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Temperature: Store at low temperatures (-20°C is recommended).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
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Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Q6: Are there any known safety precautions I should take when handling this compound?
A6: As with any chemical, proper safety precautions should be followed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood.
-
Toxicity Data: Consult the Material Safety Data Sheet (MSDS) for specific toxicity information. As a halogenated carboxylic acid, it should be handled with care, assuming it may be corrosive and potentially toxic.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Purity Achievable | Yield | Throughput | Cost | Key Considerations |
| Recrystallization | Moderate to High | Good | High | Low | Dependent on finding a suitable solvent system. |
| Flash Chromatography (Silica Gel) | Moderate | Moderate | Moderate | Moderate | Potential for compound degradation on acidic silica. |
| Flash Chromatography (Reversed-Phase) | High | Moderate | Moderate | High | Good for polar impurities; requires aqueous mobile phases. |
| Preparative HPLC | Very High | Low to Moderate | Low | Very High | Excellent for separating closely related impurities. |
Experimental Workflows and Diagrams
Below are diagrams illustrating logical workflows for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for degradation issues during purification.
References
Technical Support Center: Stereoselective Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the stereoselective synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity in the synthesis of 2-chloro-2-fluorocyclopropanecarboxylic acids?
A1: The main challenges stem from controlling the facial selectivity of the carbene addition to the alkene precursor. Key difficulties include:
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Carbene Reactivity: Chlorofluorocarbene is a highly reactive intermediate, which can lead to non-selective reactions if not properly controlled.
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Substrate Control: The electronic and steric properties of the starting alkene (e.g., an acrylate ester) significantly influence the diastereoselectivity of the cyclopropanation.
-
Catalyst Efficacy: Identifying a chiral catalyst (e.g., a rhodium complex or a phase-transfer catalyst) that effectively induces high levels of asymmetry for this specific transformation can be challenging.
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Reaction Conditions: Temperature, solvent, and the rate of addition of reagents are critical parameters that must be finely tuned to maximize stereoselectivity.
Q2: Which analytical techniques are most suitable for determining the stereoisomeric ratio of this compound derivatives?
A2: The most common and effective techniques are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹⁹F NMR are powerful tools. The coupling constants (J-values) between protons and fluorine on the cyclopropane ring can help determine the relative stereochemistry (cis/trans or syn/anti). Chiral shift reagents or derivatization with a chiral auxiliary may be necessary to determine enantiomeric excess (ee).
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the preferred methods for accurately determining the enantiomeric excess of a chiral product by separating the enantiomers on a chiral stationary phase.
Q3: What are the main synthetic strategies to achieve stereoselectivity in this synthesis?
A3: The primary strategies include:
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Chiral Catalysts: The use of chiral transition metal catalysts (e.g., rhodium or copper complexes with chiral ligands) or chiral phase-transfer catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer.
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Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material (e.g., the acrylate). The steric hindrance of the auxiliary directs the carbene to attack from a specific face, leading to a diastereoselective reaction. The auxiliary is then removed in a subsequent step.
-
Substrate-Directed Synthesis: For more complex substrates, existing stereocenters in the molecule can direct the stereochemical outcome of the cyclopropanation.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity
Question: My reaction produces a nearly 1:1 mixture of diastereomers/enantiomers. How can I improve the stereoselectivity?
Answer: Poor stereoselectivity can be addressed by systematically evaluating several reaction parameters.
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective Chiral Catalyst or Ligand | • Screen a variety of chiral ligands with different steric and electronic properties. • Ensure the catalyst loading is optimal; too low a concentration may not be effective, while too high may lead to side reactions. • Verify the purity and activity of the catalyst; some catalysts are sensitive to air and moisture. |
| Suboptimal Reaction Temperature | • Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy. Perform a temperature screen (e.g., from room temperature down to -78 °C). |
| Incorrect Solvent Choice | • The solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, hexane). |
| Background Uncatalyzed Reaction | • A non-selective background reaction may be competing with the desired catalytic cycle. Ensure the reaction is run at a temperature where the uncatalyzed reaction is negligible. |
| Chiral Auxiliary Issues | • If using a chiral auxiliary, ensure it is of high optical purity. • The auxiliary may not be providing sufficient steric hindrance. Consider a bulkier auxiliary. |
Issue 2: Low Reaction Yield
Question: The stereoselectivity is acceptable, but the overall yield of the cyclopropanated product is low. What are the likely causes and solutions?
Answer: Low yields in dihalocyclopropanation reactions can often be traced back to the generation and stability of the carbene intermediate or the reactivity of the starting materials.
| Potential Cause | Troubleshooting Steps & Solutions |
| Carbene Precursor Instability/Low Reactivity | • Dichlorofluoromethane, a common precursor for chlorofluorocarbene, is known for its low reactivity, which can lead to low yields under phase-transfer conditions.[1] • Consider using an alternative carbene source if possible. |
| Decomposition of Diazo Compounds (if used) | • If using a diazo compound with a rhodium catalyst, add the diazo compound slowly to the reaction mixture to maintain a low concentration and minimize side reactions. |
| Inactive Catalyst | • Ensure the catalyst has not been poisoned by impurities in the starting materials or solvent. Purify reagents and use anhydrous solvents. |
| Substrate Reactivity | • Electron-deficient alkenes, such as acrylates, can be less reactive towards electrophilic carbenes. Increasing the reaction temperature slightly (if it doesn't compromise selectivity) or using a more active catalyst system may be necessary. |
| Product Instability | • The cyclopropane product may be unstable under the reaction or workup conditions. Analyze the crude reaction mixture to identify any potential degradation products and adjust the workup procedure accordingly (e.g., avoid acidic or basic conditions). |
Data Presentation
The following table summarizes representative data for stereoselective cyclopropanation reactions, providing a comparison of different methods. Note that data for the exact synthesis of this compound is limited in the literature; therefore, data for closely related transformations are included for comparison.
| Method | Substrate | Catalyst/Auxiliary | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Rhodium-Catalyzed Cyclopropanation | Electron-deficient alkenes | Rh₂(S-TCPTAD)₄ | High | >97:3 | up to 98 |
| Phase-Transfer Catalysis (Asymmetric) | Chalcones | Cinchona alkaloid-derived catalyst | up to 98 | - | up to 82 (91:9 er) |
| Chiral Auxiliary Directed | Acrylate with oxazolidinone auxiliary | - | High | High | - |
Experimental Protocols
Protocol 1: Diastereoselective Chlorofluorination and Cyclization (Adapted from a Ribolactone Synthesis)
This protocol is an adapted procedure based on a stereoselective synthesis of a 2-chloro-2-fluoro-substituted lactone, illustrating a potential route to a related chiral building block.
-
Aldol Addition:
-
To a solution of N-(α-chloroacetyl)-oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at -78 °C, add dibutylboryl trifluoromethanesulfonate (2.0 eq) and diisopropylethylamine (3.0 eq).
-
Stir the mixture for 2 hours at -78 °C.
-
Add the desired aldehyde (e.g., an α,β-unsaturated aldehyde, 1.5 eq).
-
Stir the reaction at -78 °C for 1 hour, then at 0 °C for 1 hour.
-
Quench the reaction with a 1:1 mixture of methanol and phosphate buffer (pH 7.2), followed by the addition of 30% aqueous H₂O₂.
-
Stir the mixture overnight at room temperature.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
-
Stereoselective Fluorination:
-
The resulting α-chloro-β-hydroxy adduct is then subjected to electrophilic fluorination using a reagent like Selectfluor. The existing stereocenter directs the facial selectivity of the fluorination.
-
-
Cyclization and Hydrolysis:
-
Subsequent steps would involve cyclization to form the cyclopropane ring and hydrolysis of the ester and removal of any chiral auxiliary to yield the target carboxylic acid.
-
Protocol 2: Asymmetric Cyclopropanation using a Chiral Phase-Transfer Catalyst (General Procedure)
This is a general protocol for the asymmetric cyclopropanation of an electron-deficient alkene using a chiral phase-transfer catalyst.
-
Reaction Setup:
-
To a stirred solution of the acrylate ester (1.0 eq) and a chiral cinchona alkaloid-derived quaternary ammonium salt (0.05-0.1 eq) in toluene (0.5 M), add a 50% aqueous solution of sodium hydroxide.
-
Cool the biphasic mixture to 0 °C.
-
-
Carbene Generation and Reaction:
-
Slowly add the chlorofluorocarbene precursor (e.g., dichlorofluoromethane, can be bubbled through the solution, or a liquid precursor added dropwise) over several hours.
-
Maintain vigorous stirring to ensure efficient phase mixing.
-
Monitor the reaction progress by TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 2-chloro-2-fluorocyclopropanecarboxylate. The diastereomeric and enantiomeric ratios can be determined by NMR and chiral HPLC, respectively.
-
Mandatory Visualizations
Caption: General experimental workflow for stereoselective cyclopropanation.
References
Overcoming stability issues of 2-Chloro-2-fluorocyclopropanecarboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues of 2-Chloro-2-fluorocyclopropanecarboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and potential degradation. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.
Q2: What are the potential degradation pathways for this compound in solution?
A: Due to the inherent strain of the cyclopropane ring and the presence of two halogen substituents, this compound may be susceptible to several degradation pathways in solution. These can include:
-
Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to the opening of the cyclopropane ring and the release of halide ions (Cl- and F-).
-
Nucleophilic Substitution/Elimination: The chlorine and fluorine atoms are good leaving groups, making the molecule susceptible to nucleophilic attack, which can also result in ring opening.
-
Decarboxylation: While less common for simple carboxylic acids, thermal stress or specific catalytic conditions could potentially lead to the loss of carbon dioxide.
Q3: What factors can influence the stability of this compound in solution?
A: The stability of this compound in solution is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis and degradation of the compound.[1][2][3] Neutral or slightly acidic pH is generally preferred for enhanced stability.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[2][3] It is advisable to work with solutions at controlled, and preferably lower, temperatures.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions. Aprotic solvents may offer better stability.
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Light: While not extensively documented for this specific compound, exposure to UV light can sometimes initiate degradation in halogenated compounds. It is good practice to store solutions in amber vials or protect them from light.
Q4: How can I monitor the stability of my this compound solution?
A: The stability of the solution can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to track the purity of the compound and detect the appearance of degradation products over time.[1][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization.[4]
Troubleshooting Guides
The following table provides guidance on common issues that may be encountered during experiments with this compound solutions.
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected drop in the pH of an unbuffered aqueous solution. | Hydrolysis of the compound, leading to the formation of HCl and HF.[5] | Buffer the solution to a slightly acidic pH (e.g., pH 4-6). Perform experiments at a lower temperature to reduce the rate of hydrolysis. |
| Appearance of new, unidentified peaks in HPLC chromatogram. | Degradation of the parent compound into one or more new products. | Analyze the degradation products using LC-MS or GC-MS to identify their structures. Optimize solution conditions (pH, solvent, temperature) to minimize degradation. |
| Decrease in the peak area of the main compound over time in HPLC analysis. | Instability of the compound under the current storage or experimental conditions. | Re-evaluate storage conditions. Store solutions at lower temperatures and protect from light. Consider using aprotic solvents if compatible with the experiment. |
| Inconsistent experimental results or loss of biological activity. | Degradation of the active compound, leading to a lower effective concentration. | Prepare fresh solutions before each experiment. Monitor the purity of the stock solution regularly using HPLC. |
Data Presentation: Influence of Conditions on Stability
The following table summarizes the expected qualitative effects of different experimental parameters on the stability of this compound in solution.
| Parameter | Condition | Expected Impact on Stability |
| pH | Highly Acidic (< 3) | Increased Degradation |
| Slightly Acidic (4-6) | Optimal Stability | |
| Neutral (7) | Moderate Stability | |
| Basic (> 8) | Increased Degradation | |
| Temperature | Low (2-8 °C) | High Stability |
| Ambient (~25 °C) | Moderate Stability | |
| Elevated (> 40 °C) | Low Stability | |
| Solvent | Aprotic (e.g., Acetonitrile, THF) | Generally Higher Stability |
| Protic (e.g., Water, Methanol) | Potential for Hydrolysis | |
| Light | Protected from Light (Amber Vial) | Recommended for Long-Term Storage |
| Exposed to UV Light | Potential for Degradation |
Experimental Protocols
Protocol: HPLC Method for Stability Monitoring
This protocol provides a general method for monitoring the stability of this compound. Method optimization may be required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (for mobile phase modification).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas the mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
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18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
For stability studies, dilute the stock solution to the desired concentration in the test buffer or solvent system.
-
Store the test solutions under the desired conditions (e.g., different temperatures, pH values).
-
-
Analysis:
-
Inject the samples onto the HPLC system at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks, which would indicate degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Simplified potential degradation pathways.
References
Troubleshooting guide for the analysis of 2-Chloro-2-fluorocyclopropanecarboxylic acid by HPLC
Technical Support Center: Analysis of 2-Chloro-2-fluorocyclopropanecarboxylic acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound.
Suggested Experimental Protocol
A robust starting point for the analysis is crucial. The following reversed-phase HPLC (RP-HPLC) method is recommended for the separation and quantification of this compound. As a small, polar carboxylic acid, controlling the mobile phase pH is critical to ensure protonation and achieve good peak shape.
Methodology:
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid or formic acid to 1000 mL of HPLC-grade water to achieve a pH of approximately 2.0-2.5.[1] Filter through a 0.45 µm filter before use. The mobile phase should be degassed to prevent air bubbles.[2][3][4]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound standard in the mobile phase to create a stock solution. Further dilutions should be made using the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase.[2] If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[5] Filter the final sample solution through a 0.2 or 0.45 µm syringe filter prior to injection.[3]
-
System Equilibration: Flush the column with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is achieved.[3][4]
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detection. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column suitable for retaining small molecules. |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ≈ 2.2) B: Acetonitrile | Phosphoric or formic acid is used to lower the pH, ensuring the carboxylic acid is in its neutral form, which minimizes peak tailing.[6][7] |
| Elution Mode | Isocratic (e.g., 80% A, 20% B) or Gradient | Start with isocratic. A gradient may be needed to resolve impurities or handle complex matrices. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven provides stable retention times.[3][8] |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore; detection at low UV wavelengths is necessary. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload.[9] |
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format.
I. Peak Shape Problems
Q1: Why is my peak for this compound tailing?
A1: Peak tailing is the most common issue for acidic compounds and is often caused by secondary retention mechanisms.[7]
-
Potential Causes:
-
Secondary Silanol Interactions: The acidic analyte can interact with residual, ionized silanol groups on the silica surface of the column packing, causing tailing.[6][7][10]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms of the acid will exist, leading to poor peak shape.[2][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[9][11]
-
Column Void: A void or channel at the head of the column can distort the peak shape.[9][12]
-
-
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 2.0-3.0) using an acid like phosphoric or formic acid. This keeps the silanol groups protonated and the analyte in a single, un-ionized form.[7]
-
Use a Different Column: Switch to a column with high-purity silica and robust end-capping to minimize available silanol groups.[5]
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume.[9]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and physical degradation.[5] If a void is suspected in the main column, it may need to be replaced.[7]
-
Q2: Why am I seeing peak fronting?
A2: Peak fronting, where the peak has a leading shoulder, is less common than tailing but can still occur.
-
Potential Causes:
-
Solutions:
Q3: My peak is split or has a shoulder. What is the cause?
A3: Split peaks can indicate an instrumental problem or a chemical issue.
-
Potential Causes:
-
Partially Blocked Frit: Contamination on the column's inlet frit can disrupt the sample band.[2]
-
Co-eluting Impurity: The shoulder could be an unresolved impurity peak.[7]
-
pH Near Analyte pKa: Operating too close to the pKa can result in the presence of two forms of the analyte, causing shoulders or split peaks.[2][6]
-
Injection Issues: Incompatibility between the injection solvent and the mobile phase can cause peak distortion.[2]
-
-
Solutions:
-
Clean the Column: Reverse-flush the column (if the manufacturer permits) to remove contamination from the frit.
-
Optimize Separation: Modify the mobile phase composition (e.g., change the percentage of acetonitrile) to see if the shoulder resolves into a separate peak.
-
Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[2]
-
Prepare Sample in Mobile Phase: Dissolve the sample in the mobile phase to ensure compatibility.[2]
-
II. Retention Time & Resolution Issues
Q4: My analyte has very little or no retention on the C18 column. How can I fix this?
A4: this compound is a small, polar molecule, which can make it challenging to retain on a standard C18 column.
-
Potential Causes:
-
Mobile Phase is Too Strong: A high percentage of organic solvent (acetonitrile) will elute the compound very quickly.
-
Analyte is Too Polar: The analyte may not have enough hydrophobic character to interact strongly with the C18 stationary phase.
-
-
Solutions:
-
Decrease Organic Content: Reduce the percentage of acetonitrile in the mobile phase to increase retention time.
-
Use a Weaker Solvent: Replace acetonitrile with methanol, which is a weaker organic solvent in reversed-phase chromatography.
-
Consider an Alternative Column: If reducing solvent strength is not effective, consider a column designed for polar analytes, such as a C8, a polar-embedded phase, or operate in Hydrophilic Interaction Chromatography (HILIC) mode.[9]
-
Q5: The retention time is drifting or shifting between injections. What's wrong?
A5: Unstable retention times point to a lack of equilibrium or consistency in the HPLC system.[13]
-
Potential Causes:
-
Insufficient Column Equilibration: The column was not given enough time to stabilize with the mobile phase before starting the analysis.[3][4]
-
Inconsistent Mobile Phase: The mobile phase composition may be changing due to poor mixing, evaporation of the organic component, or degradation.[2][13]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[3][8]
-
Pump Malfunction: Leaks or faulty check valves in the pump can cause an inconsistent flow rate.[4]
-
-
Solutions:
-
Increase Equilibration Time: Ensure the baseline is flat and stable before injecting any samples.[4]
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the reservoirs covered to prevent evaporation.[3] If using a gradient mixer, ensure it is functioning correctly.[2]
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible results.[4]
-
Check the Pump: Inspect the system for leaks and listen for unusual pump noises. Purge the pump to remove air bubbles.[13]
-
III. Baseline and Pressure Issues
Q6: I'm seeing a noisy or drifting baseline. What are the common causes?
A6: An unstable baseline can obscure small peaks and affect integration accuracy.
-
Potential Causes:
-
Air Bubbles: Dissolved gas in the mobile phase can outgas in the system, causing noise or spikes as bubbles pass through the detector.[3][4]
-
Contaminated Mobile Phase: Impurities in the solvents or reagents can cause a drifting or noisy baseline, especially during gradient elution.[2][3]
-
Detector Lamp Failure: An aging detector lamp can have low energy, leading to increased noise.[3][4]
-
Pump Pulsations: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.[3]
-
-
Solutions:
-
Degas the Mobile Phase: Use an online degasser, sonication, or helium sparging to remove dissolved gases.[2][3]
-
Use High-Purity Reagents: Use HPLC-grade solvents and fresh reagents to prepare the mobile phase.[3]
-
Check Detector Lamp: Check the lamp energy or hours of use and replace it if necessary.[13]
-
Maintain the Pump: Replace worn pump seals and clean or replace check valves as part of routine maintenance.
-
Q7: The system backpressure is suddenly very high. How do I troubleshoot this?
A7: High backpressure indicates a blockage somewhere in the flow path.[13]
-
Potential Causes:
-
Blocked Column Frit: Particulate matter from the sample or shedding pump seals can clog the inlet frit of the column.
-
Buffer Precipitation: If using a buffer, it may precipitate when it mixes with a high concentration of organic solvent.
-
System Blockage: Blockages can also occur in the injector, tubing, or in-line filters.[4]
-
-
Solutions:
-
Isolate the Blockage: Work backward from the detector. Disconnect the column and check the pressure. If it drops, the column is the source. If not, continue moving upstream (injector, pump) to find the blockage.
-
Filter Samples and Mobile Phase: Always filter samples and mobile phases to remove particulates.[3]
-
Flush the System: If the column is blocked, try back-flushing it (if permitted by the manufacturer) with a strong solvent.[13]
-
Check Buffer Solubility: Ensure your buffer is soluble in the full range of mobile phase compositions used in your method.
-
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common HPLC problems encountered during the analysis.
Caption: A flowchart for systematic HPLC troubleshooting.
References
- 1. cipac.org [cipac.org]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uhplcs.com [uhplcs.com]
- 12. waters.com [waters.com]
- 13. labcompare.com [labcompare.com]
Minimizing byproduct formation in 2-Chloro-2-fluorocyclopropanecarboxylic acid reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and handling of 2-Chloro-2-fluorocyclopropanecarboxylic acid and its derivatives. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the[1][1]-cycloaddition of chlorofluorocarbene (:CFCl) to an acrylic acid derivative (e.g., ethyl acrylate). The chlorofluorocarbene is typically generated in situ from dichlorofluoromethane (CHCl2F) using a strong base. Phase-transfer catalysis (PTC) is often employed to facilitate the reaction between the aqueous base and the organic reactants.[2][3]
Q2: Why am I observing low yields of the desired this compound?
A2: Low yields can stem from several factors. The electron-withdrawing nature of both the fluorine atom and the carboxyl group deactivates the double bond of the acrylic acid derivative, making it less reactive towards electrophilic carbenes.[1] Additionally, inefficient carbene generation, side reactions, or suboptimal reaction conditions can significantly impact the yield.[4]
Q3: What are the primary byproducts I should be aware of in this reaction?
A3: The main byproducts often arise from side reactions of the starting materials and the product. These can include:
-
Oligomers or polymers of acrylic acid/ester : Acrylic acid and its esters are prone to polymerization, especially in the presence of bases.[4]
-
Products from the self-reaction of chlorofluorocarbene .
-
Dehydrohalogenated products : The this compound can undergo elimination of HCl under strongly basic conditions to form a cyclopropene derivative.[5]
-
Hydrolysis products : If using an ester of acrylic acid, hydrolysis of the ester group to the carboxylic acid can occur, especially if the reaction is worked up under basic conditions and not carefully acidified.[6]
Q4: How can I minimize the polymerization of my acrylic acid substrate?
A4: To minimize polymerization, consider the following:
-
Use of a polymerization inhibitor : Add a suitable inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), to the reaction mixture.
-
Control of temperature : Lowering the reaction temperature can reduce the rate of polymerization.
-
Slow addition of base : Adding the base slowly can help to keep its instantaneous concentration low, which can disfavor polymerization.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
Symptoms:
-
Significant amount of unreacted acrylic acid derivative observed in the crude reaction mixture (e.g., by GC or NMR).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Inefficient Carbene Generation | Ensure the base is sufficiently strong and used in an appropriate excess. For phase-transfer catalysis, verify the integrity and concentration of the catalyst. Consider screening different phase-transfer catalysts.[2][3] |
| Low Reactivity of Alkene | Increase the reaction temperature in small increments (e.g., 5-10 °C). Note that excessive heat can promote side reactions. Extend the reaction time. |
| Poor Mixing in Biphasic System | For reactions using phase-transfer catalysis, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[3] |
| Decomposition of Dichlorofluoromethane | Dichlorofluoromethane can react with strong bases.[7] Ensure the temperature is controlled during base addition to prevent excessive decomposition. |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple unexpected peaks in the GC or NMR spectrum of the crude product.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Polymerization of Acrylic Acid Derivative | Add a polymerization inhibitor. Maintain a lower reaction temperature. Add the base portion-wise or via a syringe pump.[4] |
| Dehydrohalogenation of Product | Use the minimum effective amount of base. Neutralize the reaction mixture promptly during workup. Consider using a milder base if feasible.[5] |
| Hydrolysis of Ester Group | If using an acrylic ester, perform the workup under neutral or mildly acidic conditions to prevent saponification.[6] |
| Carbene Insertion into Solvent | Choose a solvent that is less susceptible to carbene insertion reactions. Aromatic solvents are generally less reactive than aliphatic ones in this regard. |
Data Presentation: Byproduct Profile under Various Conditions (Illustrative)
| Run | Base (equiv.) | Catalyst (mol%) | Temperature (°C) | Yield of Product (%) | Polymer (%) | Dehydrohalogenated Byproduct (%) |
| 1 | NaOH (2.0) | TBAC (1) | 25 | 45 | 30 | 5 |
| 2 | NaOH (2.0) | TBAC (1) | 40 | 55 | 25 | 10 |
| 3 | NaOH (3.0) | TBAC (1) | 25 | 40 | 35 | 15 |
| 4 | K2CO3 (3.0) | TBAC (1) | 40 | 30 | 15 | 5 |
TBAC: Tetrabutylammonium chloride
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate via Phase-Transfer Catalysis
Materials:
-
Ethyl acrylate
-
Dichlorofluoromethane (CHCl2F)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium chloride (TBAC)
-
Dichloromethane (DCM)
-
Hydroquinone (inhibitor)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethyl acrylate (1.0 equiv.), dichloromethane (50 mL), tetrabutylammonium chloride (0.02 equiv.), and a catalytic amount of hydroquinone.
-
Cool the mixture to 0 °C in an ice bath.
-
Add dichlorofluoromethane (1.5 equiv.) to the reaction mixture.
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0 equiv.) dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Potential reaction pathways and byproduct formation.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijcmas.com [ijcmas.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 7. Chloroform - Wikipedia [en.wikipedia.org]
Catalyst selection for efficient 2-Chloro-2-fluorocyclopropanecarboxylic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the efficient synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic acid, with a primary focus on catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The most prevalent and scalable method involves a two-step process. First, a chlorofluorocyclopropanation of an acrylic acid ester (e.g., ethyl acrylate) is performed to yield the corresponding ethyl 2-chloro-2-fluorocyclopropanecarboxylate. This is followed by the hydrolysis of the ester to the final carboxylic acid product. The cyclopropanation step is typically achieved by generating chlorofluorocarbene (:CFCl) in situ under phase-transfer catalysis (PTC) conditions.
Q2: What is the role of a Phase-Transfer Catalyst (PTC) in this synthesis?
A2: A phase-transfer catalyst is crucial for facilitating the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] In this synthesis, a strong aqueous base (like NaOH) deprotonates a halomethane precursor (e.g., dichlorofluoromethane) at the interface to form the reactive carbene. The PTC, often a quaternary ammonium salt, transports the anionic species from the aqueous phase to the organic phase where the acrylic acid ester is dissolved, thereby accelerating the reaction.[3][4] This technique avoids the need for expensive, anhydrous, or hazardous solvents and allows for milder reaction conditions.[5]
Q3: Which type of phase-transfer catalyst is most effective for this reaction?
A3: Quaternary ammonium salts are the most commonly used and commercially important PTCs for this type of reaction.[1] Salts like benzyltriethylammonium chloride (BTEAC or TEBA) and tetrabutylammonium bromide (TBAB) are frequently cited.[3] Phosphonium salts are also effective and can tolerate higher temperatures. The choice of catalyst can significantly impact reaction rate and yield, and is influenced by factors like the specific substrate and reaction conditions.[3]
Q4: How do I choose a specific quaternary ammonium salt?
A4: The catalyst's effectiveness is determined by the lipophilicity of its cation. The cation must be large enough to be soluble in the organic phase but still capable of ion exchange at the interface.
-
Benzyltriethylammonium chloride (BTEAC/TEBA): A widely used, effective, and cost-efficient catalyst for generating dichlorocarbene and its analogues.[6]
-
Tetrabutylammonium Bromide (TBAB): Another excellent choice, often showing high reactivity.
-
Aliquat 336 (Methyltricaprylammonium chloride): Highly lipophilic, ensuring it remains almost entirely in the organic phase, which can simplify workup and allow for catalyst recycling.[5] The optimal choice often requires empirical screening for a specific substrate and set of reaction conditions.
Catalyst Performance Data
The selection of a phase-transfer catalyst is critical for optimizing the chlorofluorocyclopropanation of acrylic esters. The following table summarizes representative data for similar dichlorocyclopropanation reactions, which serve as a strong proxy for catalyst performance in this synthesis.
| Catalyst | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | Phenylacetonitrile | 50% NaOH | - | 25 | 2 | >90 | [2] |
| Benzyltriethylammonium Chloride (BTEAC/TEBA) | p-Chloronitrobenzene | KOH | Homogeneous | 50 | - | High | [6] |
| Tetramethylammonium Bromide | (-)-O-menthyl acrylate | KOH | Chloroform | 25 (Sonication) | - | 85-94 | [7] |
| 18-Crown-6 | Aldimines | KF | - | (Microwave) | <0.2 | High | [4] |
| Aliquat 336® | Isobutylbenzene | - | Isobutylbenzene | - | - | >99 | [5] |
Troubleshooting Guide
Problem: The reaction is very slow or has stalled.
-
Possible Cause 1: Inefficient Mixing. Phase-transfer catalyzed reactions are highly dependent on the interfacial area between the aqueous and organic phases.
-
Solution: Increase the stirring speed to create a fine emulsion. For laboratory scale, vigorous mechanical stirring is recommended over magnetic stirring.
-
-
Possible Cause 2: Incorrect Solvent. The solvent must be inert to the basic conditions and capable of dissolving the organic substrate.
-
Solution: Dichloromethane or chloroform are common choices. Toluene can also be used. Ensure the solvent is dry and of appropriate purity.
-
-
Possible Cause 3: Catalyst Deactivation or Insufficient Amount. The catalyst can be poisoned by impurities or used in an insufficient molar quantity.
-
Solution: Use 1-5 mol% of the catalyst relative to the substrate. Ensure all reagents are of high purity. If the reaction stalls, adding a fresh portion of the catalyst may help.
-
-
Possible Cause 4: Low Temperature. While the reaction is often exothermic, very low temperatures can decrease the rate of carbene formation.
-
Solution: Maintain the reaction temperature typically between 0°C and room temperature. Monitor the internal temperature, as a significant exotherm indicates the reaction is proceeding.
-
Problem: The final yield of carboxylic acid is low.
-
Possible Cause 1: Byproduct Formation. The strong basic conditions can cause hydrolysis of the starting acrylate ester or the cyclopropane ester product. Polymerization of the acrylic ester is also a potential side reaction.
-
Solution: Maintain a low reaction temperature (0-5°C) to minimize hydrolysis. Add the base slowly to control the exotherm and concentration. Ensure the acrylic ester is fresh and contains an inhibitor.
-
-
Possible Cause 2: Incomplete Hydrolysis. The ester hydrolysis step may not have gone to completion.
-
Solution: Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for the hydrolysis step and allow for adequate reaction time, potentially with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or GC.
-
-
Possible Cause 3: Product Loss During Workup. The carboxylic acid product may have some water solubility, leading to losses during aqueous extraction.
-
Solution: After acidifying the aqueous layer to precipitate the product, ensure the pH is sufficiently low (pH 1-2). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[8]
-
Problem: The final product is impure.
-
Possible Cause 1: Residual Catalyst. The quaternary ammonium salt can sometimes be difficult to separate from the product.
-
Solution: During the workup, wash the organic phase thoroughly with water and then brine. If the catalyst persists, it can sometimes be removed by filtration through a small plug of silica gel.
-
-
Possible Cause 2: Contamination with Unreacted Starting Material.
-
Solution: Optimize reaction time and stoichiometry to drive the reaction to completion. Purification via fractional distillation (for the ester intermediate) or recrystallization (for the final acid) may be necessary.
-
Experimental Protocols & Visualizations
Overall Synthesis Workflow
The diagram below outlines the general two-step process for synthesizing this compound.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
Materials:
-
Ethyl acrylate (stabilized)
-
Dichlorofluoromethane (or suitable carbene precursor)
-
Benzyltriethylammonium chloride (BTEAC/TEBA)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Deionized water
-
Saturated brine solution
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl acrylate (1.0 eq), dichloromethane (2 mL per mmol of acrylate), and BTEAC (0.03 eq).
-
Cool the mixture to 0°C in an ice/salt bath.
-
Begin vigorous stirring to ensure good mixing between phases.
-
Slowly add dichlorofluoromethane (1.5 eq) to the reaction mixture.
-
From the dropping funnel, add the 50% NaOH solution (3.0 eq) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with water, followed by saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by vacuum distillation to obtain pure ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-chloro-2-fluorocyclopropanecarboxylate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate or Diethyl ether
Procedure:
-
Dissolve the purified ester (1.0 eq) in ethanol (3 mL per mmol of ester) in a round-bottom flask.
-
Add an aqueous solution of KOH (2.0 eq in water) to the flask.
-
Heat the mixture to reflux (or stir at 40-50°C) for 2-4 hours, monitoring the disappearance of the starting ester by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A precipitate should form.
-
Extract the product from the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Catalyst Selection & Mechanism
Logical Flow for Catalyst Selection
This diagram provides a decision-making framework for selecting an appropriate phase-transfer catalyst.
Caption: Decision tree for selecting a suitable phase-transfer catalyst.
Mechanism of Phase-Transfer Catalysis
The diagram below illustrates how the catalyst (Q⁺X⁻) facilitates the reaction.
Caption: Simplified mechanism of phase-transfer catalysis for chlorofluorocyclopropanation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. biomedres.us [biomedres.us]
- 4. iajpr.com [iajpr.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. researchgate.net [researchgate.net]
- 7. Addition of Cl2C: to (-)-O-menthyl acrylate under sonication-phase-transfer catalysis. Efficient synthesis of (+)- and (-)-(2-chlorocyclopropyl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
Temperature and pressure optimization for 2-Chloro-2-fluorocyclopropanecarboxylic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Chloro-2-fluorocyclopropanecarboxylic acid, with a focus on temperature and pressure parameters.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in reactions involving this compound?
A1: Temperature plays a critical role in reactions with this compound, influencing both reaction rate and product yield. As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for this specific molecule, elevated temperatures can also lead to decreased selectivity and the formation of unwanted byproducts through decomposition or side reactions. It is crucial to identify the optimal temperature range for each specific transformation to maximize the yield of the desired product.
Q2: How does pressure typically affect reactions with this compound?
A2: The influence of pressure is highly dependent on the specific reaction type. For reactions that involve gaseous reagents or produce gaseous byproducts, pressure can significantly impact reaction equilibrium and rates according to Le Chatelier's principle. For many solution-phase reactions of this compound that do not involve gases, the effect of pressure is often minimal under standard laboratory conditions. However, in specialized high-pressure reactions, it can alter reaction pathways and stereoselectivity.
Q3: What are the primary stability concerns for this compound at elevated temperatures?
A3: A primary stability concern for this compound at higher temperatures is the potential for decarboxylation, which is the loss of carbon dioxide from the molecule.[1][2][3] This process is a common thermal decomposition pathway for many carboxylic acids.[1][2][3] The strained cyclopropane ring, combined with the electron-withdrawing halogen substituents, may also contribute to ring-opening or other rearrangement reactions at elevated temperatures, leading to a decrease in the desired product's yield and purity.
Q4: Can you provide a starting point for temperature optimization in a reaction with this acid?
A4: A good starting point for temperature optimization is to begin at a lower temperature (e.g., 0-25 °C) and gradually increase it while monitoring the reaction progress by techniques such as TLC, GC, or NMR. This allows for the identification of the minimum temperature required for a reasonable reaction rate without significantly promoting side reactions. For reactions involving sensitive reagents, starting at even lower temperatures (e.g., -78 °C) may be necessary.
Troubleshooting Guide
| Issue | Question | Possible Causes | Suggested Solutions |
| Low Product Yield | Why is the yield of my reaction involving this compound unexpectedly low? | - Suboptimal Temperature: The reaction temperature may be too low, leading to an incomplete reaction, or too high, causing decomposition of the starting material or product. - Decomposition: The target molecule or intermediates may be thermally unstable under the reaction conditions. - Side Reactions: Elevated temperatures can promote the formation of byproducts. | - Temperature Screening: Systematically screen a range of temperatures to find the optimal balance between reaction rate and yield. - Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. - Stepwise Temperature Profile: Consider a protocol where the temperature is initially low and then gradually increased. |
| Formation of Multiple Products | I am observing several unexpected spots on my TLC plate. What could be the cause? | - High Reaction Temperature: Excessive heat can lead to a loss of selectivity and the formation of various side products. For related compounds, it has been observed that higher temperatures can significantly reduce selectivity.[4] - Decarboxylation: One of the major side products could result from the decarboxylation of the carboxylic acid.[1][2][3] | - Reduce Temperature: Lower the reaction temperature to improve selectivity.[4] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that may be promoted by heat. - Use of Additives: In some cases, additives or specific catalysts can help to direct the reaction towards the desired product even at lower temperatures. |
| Reaction Not Progressing | My reaction has stalled and is not proceeding to completion. What steps can I take? | - Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature. - Pressure-Related Issues: For reactions involving gases, the pressure might be too low to favor the forward reaction. | - Gradual Temperature Increase: Carefully and incrementally increase the reaction temperature while monitoring for the formation of byproducts. - Increase Pressure: If a gaseous reagent is involved, consider increasing the system's pressure. - Catalyst Addition: A suitable catalyst may help to lower the activation energy, allowing the reaction to proceed at a lower temperature. |
Quantitative Data on Temperature Effects
While specific data for reactions of this compound is limited, the following table illustrates the impact of temperature on a closely related reductive dehalogenation reaction of its ethyl ester. This data suggests that thermal sensitivity is a key consideration for this class of compounds.
| Starting Material | Temperature (°C) | Outcome | Reference |
| This compound ethyl ester | Room Temperature | Slower reaction rate | J. Fluorine Chem. 49, 127 (1990) as cited in[4] |
| This compound ethyl ester | 80 | Faster reaction, but a significant decrease in selectivity and a yield of only 10% | J. Fluorine Chem. 49, 127 (1990) as cited in[4] |
Experimental Protocols
Below is a generalized protocol for a reaction involving a related fluorinated cyclopropane derivative, which can be adapted as a starting point for your experiments.
Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid Derivatives [5]
This protocol describes the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester, which is a method for producing a 2-fluorocyclopropanecarboxylic acid derivative.
-
Reaction Setup: To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene in a suitable anhydrous solvent (e.g., dichloromethane), add the rhodium catalyst (e.g., Rh₂(OAc)₄).
-
Reagent Addition: Slowly add a solution of the diazo ester to the reaction mixture at a controlled temperature (e.g., room temperature). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Temperature Control: Maintain the reaction at a constant temperature. For this type of reaction, room temperature is often sufficient, but for optimization, temperatures could be screened from 0 °C to 40 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting cyclopropane derivative by column chromatography on silica gel.
Visualizations
References
- 1. Decarboxylation [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DE19620798A1 - Process for the preparation of 2-fluoro-1-cyclopropanecarboxylic acid and derivatives thereof by reductive dehalogenation - Google Patents [patents.google.com]
- 5. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Work-up procedures to remove impurities from 2-Chloro-2-fluorocyclopropanecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 2-Chloro-2-fluorocyclopropanecarboxylic acid.
Troubleshooting Guides
Encountering impurities or low yields during the purification of this compound can be a common challenge. This section provides a structured approach to identifying and resolving these issues.
Table 1: Common Impurities and Recommended Removal Strategies
| Impurity Type | Potential Source | Recommended Work-up Procedure | Expected Purity Enhancement |
| Unreacted Starting Materials | Incomplete reaction | Acid-base extraction | >95% |
| Solvent Residues | Trapped in the crystalline matrix | Recrystallization, Vacuum drying | >99% |
| Diastereomeric Impurities | Non-selective cyclopropanation | Chiral chromatography, Diastereomeric salt resolution | >99% (for specific isomer) |
| Non-acidic Organic Byproducts | Side reactions | Liquid-liquid extraction with a basic aqueous solution | >98% |
| Inorganic Salts | From reagents or quenching steps | Washing with water, Recrystallization | >99.5% |
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities
This method is effective for separating the acidic product from non-acidic impurities.
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The pH of the aqueous solution should be at least three units above the pKa of the carboxylic acid to ensure deprotonation.[1][2]
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 2-3 times to maximize the recovery of the acid.
-
Combine all aqueous extracts.
-
Acidify the combined aqueous layer by slowly adding a strong acid, such as hydrochloric acid (HCl), until the pH is at least three units below the pKa of the carboxylic acid.[1] This will protonate the carboxylate, causing the purified acid to precipitate if it is a solid or to be extractable back into an organic solvent.
-
If the product precipitates, collect it by vacuum filtration. If not, extract the acidified aqueous solution with fresh organic solvent (e.g., diethyl ether) 3 times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.[1]
Protocol 2: Recrystallization for Removal of Solid Impurities
Recrystallization is a powerful technique for purifying solid compounds.
Procedure:
-
Select a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolve the crude solid in the minimum amount of the hot solvent to create a saturated solution.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.[3]
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellowish or brownish tint. What is the cause and how can I remove it?
A2: A colored tint in your product is likely due to organic impurities or tar-like byproducts from the synthesis.[3] To remove these, you can employ treatment with activated charcoal during recrystallization.[3] Adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb the colored impurities.[3] For highly colored impurities, column chromatography may be necessary.
Q2: I am having difficulty inducing crystallization of my this compound. What should I do?
A3: Difficulty in crystallization can be caused by several factors, including the presence of impurities, using too much solvent, or cooling the solution too quickly.[3] If crystals do not form, try the following:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a small seed crystal of the pure compound to the solution.
-
Concentration: If too much solvent was used, carefully evaporate some of it to create a more concentrated solution and then try cooling again.[3]
-
Slower Cooling: Allow the solution to cool more slowly. An insulated container can help moderate the cooling rate.[3]
Q3: My product appears to be an oil instead of a solid after purification. What could be the reason?
A3: "Oiling out," where the compound separates as an oil instead of crystals, can occur if the solution is too concentrated or cooled too rapidly.[3] This often happens when the saturation temperature of the solution is above the melting point of the impure compound. To resolve this, try reheating the solution, adding a small amount of additional solvent to dilute it slightly, and then allowing it to cool down much more slowly.[3]
Q4: How can I remove residual water from my final product?
A4: If your product is an oil or a solid that has been in contact with water, residual moisture can be a problem. For a solid, drying in a vacuum oven is effective. For an organic solution containing the product, washing with brine (saturated NaCl solution) can help remove the bulk of the water. Following this, the use of a drying agent like anhydrous sodium sulfate or magnesium sulfate is recommended.[4] The drying agent should be filtered off before removing the solvent.
Visualizing the Workflow
To better illustrate the purification processes, the following diagrams outline the key steps.
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Recrystallization.
References
Validation & Comparative
A Comparative Guide to 2-Chloro-2-fluorocyclopropanecarboxylic Acid and Other Fluorinated Cyclopropanes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the various fluorinated motifs, cyclopropane rings have garnered significant attention due to their unique conformational rigidity and ability to act as bioisosteres for other chemical groups. This guide provides an objective comparison of 2-Chloro-2-fluorocyclopropanecarboxylic acid with other key fluorinated cyclopropane analogs, supported by established principles and available experimental data.
Introduction to Fluorinated Cyclopropanes
Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's properties without significantly increasing its size. When incorporated into a cyclopropane ring, fluorine can enhance metabolic stability, modulate acidity (pKa) and lipophilicity (logP), and influence binding affinity to biological targets.[1][2] The strained three-membered ring of cyclopropane provides a rigid scaffold that can lock in a specific conformation, which can be advantageous for optimizing interactions with a protein binding pocket.[3]
This guide will focus on a comparative analysis of this compound against two other relevant classes of fluorinated cyclopropanes: 2,2-difluorocyclopropanecarboxylic acid and monofluorocyclopropanecarboxylic acid.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The substitution pattern on the cyclopropane ring dictates the overall electronic and steric properties of the molecule, which in turn affects its behavior in biological systems. The following tables summarize the expected and, where available, observed trends in key physicochemical and pharmacokinetic parameters.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2,2-Difluorocyclopropanecarboxylic acid | Monofluorocyclopropanecarboxylic acid | Rationale |
| Acidity (pKa) | Intermediate | Highest | Lowest | The electron-withdrawing effects of the halogens increase the acidity of the carboxylic acid. The two fluorine atoms in the 2,2-difluoro analog have the strongest inductive effect, making its carboxylic acid the most acidic. The single fluorine in the monofluorinated analog has the weakest effect. The chloro and fluoro group together have an intermediate effect.[2] |
| Lipophilicity (logP) | Highest | Intermediate | Lowest | Fluorine is known to increase lipophilicity when substituting a hydrogen atom on an sp2 or pseudo-sp2 system like a cyclopropane ring.[4] Chlorine substitution generally leads to a greater increase in lipophilicity than fluorine substitution. Therefore, the chloro-fluoro substituted compound is expected to be the most lipophilic.[5] |
| Dipole Moment | High | High | Moderate | The C-F and C-Cl bonds are highly polarized, leading to a significant molecular dipole moment. The gem-difluoro substitution results in a large dipole, and the chloro-fluoro substitution is also expected to have a substantial dipole.[6][7] |
| Ring Stability | Less Stable | More Stable (gem-difluoro effect) | Moderately Stable | The strong inductive effect of halogens can destabilize the cyclopropane ring. However, geminal difluorination can lead to stabilizing hyperconjugative interactions.[2] The stability of the 2-chloro-2-fluoro analog would be influenced by a combination of these effects. |
Table 2: Comparison of Pharmacokinetic and Pharmacodynamic Properties
| Property | This compound | 2,2-Difluorocyclopropanecarboxylic acid | Monofluorocyclopropanecarboxylic acid | Rationale |
| Metabolic Stability | High | High | Moderate | The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Both 2-chloro-2-fluoro and 2,2-difluoro substitution are expected to block potential sites of metabolism on the cyclopropane ring, leading to increased metabolic stability.[8] |
| Cell Permeability | Potentially High | Moderate | Moderate | Higher lipophilicity generally correlates with increased passive diffusion across cell membranes. Given its predicted higher logP, this compound may exhibit greater cell permeability.[1] |
| Binding Affinity | Dependent on target | Dependent on target | Dependent on target | The specific substitution pattern can influence binding affinity through a combination of steric and electronic interactions with the target protein. The larger size of chlorine compared to fluorine could lead to steric clashes or favorable interactions depending on the binding pocket.[9][10] |
Experimental Protocols
To empirically determine and compare the performance of these fluorinated cyclopropanes, the following standard experimental protocols are recommended.
Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of the test compounds in liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: Human liver microsomes are incubated with the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4) containing a NADPH-regenerating system at 37°C.
-
Time-Course Study: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cell Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of the test compounds using a Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for 21-25 days to form a differentiated monolayer.
-
Assay: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side over a time course (e.g., 2 hours). To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is determined to assess the potential for active transport.
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of the test compounds for a specific target receptor.
Methodology:
-
Preparation: A membrane preparation containing the target receptor is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships between the compared compounds.
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Logical comparison of key properties of fluorinated cyclopropanes.
Conclusion
The choice of a specific fluorinated cyclopropane motif in drug design is a nuanced decision that depends on the desired pharmacological profile. This compound presents a unique combination of high lipophilicity and metabolic stability, which could be advantageous for CNS-penetrant drugs or compounds requiring a longer half-life. In contrast, 2,2-difluorocyclopropanecarboxylic acid offers high metabolic stability with potentially lower lipophilicity than its chloro-fluoro counterpart, which might be preferable for minimizing off-target effects related to high lipophilicity. Monofluorocyclopropanecarboxylic acid provides a more subtle modification, offering a moderate increase in metabolic stability and a smaller impact on lipophilicity and acidity.
Ultimately, the selection of the optimal fluorinated cyclopropane building block will depend on a thorough structure-activity relationship (SAR) and structure-property relationship (SPR) analysis for the specific biological target and desired therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 7. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Comparative Analysis of Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is a cornerstone of innovation. 2-Chloro-2-fluorocyclopropanecarboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a unique synthetic challenge. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering a detailed examination of experimental data and protocols to inform strategic synthetic planning.
The construction of the sterically demanding and electronically complex 2-chloro-2-fluorocyclopropane ring is the central challenge in synthesizing the target molecule. The most prevalent and effective strategy involves a two-step sequence: the cyclopropanation of an acrylic acid derivative with chlorofluorocarbene, followed by the hydrolysis of the resulting ester. This guide will focus on the variations within this overarching approach, presenting a clear comparison of the methods for generating the key chlorofluorocarbene intermediate.
Comparative Performance of Synthetic Routes
The following table summarizes the quantitative data for the primary synthetic route, highlighting the key reaction steps and their respective performance metrics.
| Route | Key Steps | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Stereoselectivity |
| 1 | 1. Cyclopropanation of Ethyl Acrylate with Chlorofluorocarbene | Ethyl acrylate, Ethyl dichlorofluoroacetate (EDCFA) | Tris(dimethylamino)phosphine (Me₂N)₃P | Dichloromethane (DCM), Room Temperature, Inert Atmosphere | ~75% | Not specified |
| 2. Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate | Ethyl 2-chloro-2-fluorocyclopropanecarboxylate | Lithium hydroxide (LiOH), Water, THF | Room Temperature | High | Not applicable |
Detailed Experimental Protocols
Route 1: Cyclopropanation via In Situ Generation of Chlorofluorocarbene from Ethyl Dichlorofluoroacetate
This route offers an efficient and operationally simple method for the synthesis of the ethyl ester of the target compound, which can then be readily hydrolyzed.
Step 1: Synthesis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
-
Experimental Procedure: To a solution of ethyl acrylate (1.0 equivalent) and ethyl dichlorofluoroacetate (EDCFA) (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, tris(dimethylamino)phosphine ((Me₂N)₃P) (1.5 equivalents) is added dropwise at room temperature. The reaction mixture is stirred at room temperature and monitored by GC-MS. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
Step 2: Hydrolysis of Ethyl 2-Chloro-2-fluorocyclopropanecarboxylate
-
Experimental Procedure: To a solution of ethyl 2-chloro-2-fluorocyclopropanecarboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water, lithium hydroxide (LiOH) (2.0 equivalents) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH ~2 with cold 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Logical Workflow of the Primary Synthetic Route
The synthesis of this compound is primarily achieved through a two-stage process. The initial and most critical step is the construction of the substituted cyclopropane ring, followed by a standard functional group transformation.
Caption: Synthetic workflow for this compound.
Comparative Analysis of Chlorofluorocarbene Precursors
The choice of the chlorofluorocarbene precursor is a critical factor influencing the efficiency and practicality of the synthesis. While other methods for carbene generation exist, the use of ethyl dichlorofluoroacetate (EDCFA) with a phosphine reagent has emerged as a highly effective approach.
Caption: Comparison of chlorofluorocarbene precursors.
A Comparative Guide to Validated Analytical Methods for 2-Chloro-2-fluorocyclopropanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of novel chemical entities like 2-Chloro-2-fluorocyclopropanecarboxylic acid is fundamental. This guide provides a comparative overview of principal analytical methodologies suitable for the validation of this compound. While specific validated methods for this exact analyte are not publicly available, this document outlines potential approaches based on established techniques for analogous compounds such as halogenated carboxylic acids and cyclopropane derivatives. The comparison includes detailed experimental protocols and expected performance data to facilitate method selection and development.
The primary analytical techniques considered are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ion Chromatography coupled with Mass Spectrometry (IC-MS). Each method presents distinct advantages and is suited for different analytical requirements.
Comparison of Analytical Methodologies
The choice of an analytical method for this compound will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Ion Chromatography-Mass Spectrometry (IC-MS) |
| Principle | Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection via UV absorbance. | Separation of ions based on their interaction with an ion-exchange resin, followed by mass-based detection. |
| Derivatization | Mandatory (e.g., silylation or esterification) to increase volatility. | Optional, can be used to enhance UV detection. | Not required. |
| Primary Use | High-sensitivity impurity profiling and quantification. | Routine purity analysis and quantification. | High-sensitivity analysis of ionic species in aqueous matrices. |
| Specificity | Very high, provides structural information from mass spectra. | Moderate to high, depends on chromatographic resolution. | Very high, combines chromatographic separation with mass-based detection. |
| Sensitivity | High, capable of detecting trace-level impurities. | Moderate, dependent on the chromophore of the analyte or its derivative. | Very high, suitable for trace analysis. |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, with direct injection. | High, with direct injection of aqueous samples. |
Quantitative Performance Data
The following table summarizes the expected validation parameters for each proposed method, based on performance data for similar halogenated organic acids.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Ion Chromatography-Mass Spectrometry (IC-MS) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 1-10 pg on column | 0.1-1 µg/mL | 0.1-5 ng/mL |
| Limit of Quantitation (LOQ) | 5-30 pg on column | 0.5-5 µg/mL | 0.5-15 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 97-103% |
| Precision (% RSD) | < 5% | < 2% | < 3% |
Experimental Protocols
Detailed methodologies for each of the proposed analytical techniques are provided below. These protocols serve as a starting point and would require optimization and validation for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method involves the derivatization of the carboxylic acid to a more volatile silyl ester, allowing for analysis by GC-MS.
-
Instrumentation: Gas chromatograph equipped with a mass selective detector (MSD).
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of anhydrous acetonitrile.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method utilizes ion-suppression reversed-phase chromatography for the direct analysis of the carboxylic acid.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound.
-
Dissolve in and dilute to 100 mL with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Ion Chromatography-Mass Spectrometry (IC-MS)
This technique is highly suitable for the direct analysis of the anionic form of the acid in aqueous solutions.
-
Instrumentation: Ion chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Serially dilute to the desired concentration range for the calibration curve.
-
Filter samples through a 0.22 µm IC-certified syringe filter.
-
-
IC-MS Conditions:
-
Column: High-capacity anion-exchange column (e.g., 250 mm x 4 mm).
-
Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator. (e.g., 5 mM to 40 mM over 15 minutes).
-
Flow Rate: 0.8 mL/min.
-
Suppressor: Anion electrolytically regenerated suppressor.
-
Injection Volume: 20 µL.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Detection Mode: Selected Ion Monitoring (SIM) for the deprotonated molecule [M-H]⁻.
-
-
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of each analytical validation process.
Caption: Workflow for GC-MS analysis with derivatization.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for IC-MS analysis.
A Comparative Analysis of the Biological Activities of Halogenated Cyclopropane Derivatives
A notable scarcity of published research exists specifically detailing the biological activities of 2-Chloro-2-fluorocyclopropanecarboxylic acid derivatives. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of structurally related halogenated cyclopropane compounds and other cyclopropane-containing molecules with demonstrated biological effects. The following sections summarize the antibacterial and anticancer activities of these alternative compounds, supported by experimental data and detailed protocols.
Antibacterial Activity of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives
A series of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids has been synthesized and evaluated for their antibacterial properties. These compounds are a class of fluoroquinolones characterized by a fluorine atom on the cyclopropane ring at the N1 substituent position.[1][2] Structure-activity relationship (SAR) studies have revealed that the stereochemistry of the fluorocyclopropyl group significantly influences the antibacterial potency.
Comparative Antibacterial Potency
The in vitro antibacterial activity of cis- and trans-2-fluorocyclopropyl derivatives was determined by measuring the minimum inhibitory concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. The results indicate that the cis isomers are generally more potent against Gram-positive bacteria than their corresponding trans counterparts.[1] Against most Gram-negative bacteria, the difference in potency between the stereoisomers is less pronounced.[1]
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic Acid Derivatives
| Compound | Stereoisomer | S. aureus FDA 209P | S. epidermidis IFO 12732 | E. coli NIHJ JC-2 | P. aeruginosa IAM 1007 |
| 4 | cis | 0.10 | 0.20 | 0.05 | 0.78 |
| 5 | trans | 0.39 | 0.78 | 0.05 | 0.78 |
| 26 | cis | 0.025 | 0.05 | ≤0.013 | 0.10 |
| 27 | trans | 0.10 | 0.20 | ≤0.013 | 0.20 |
| 38 | cis | ≤0.013 | 0.025 | ≤0.013 | 0.10 |
| 39 | trans | 0.05 | 0.10 | ≤0.013 | 0.10 |
| Ciprofloxacin | - | 0.20 | 0.39 | 0.025 | 0.20 |
Data sourced from Atarashi et al., 1993.[1]
Mechanism of Action: DNA Gyrase Inhibition
Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3][4][5] The inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[4][5][6] The inhibitory effect of these fluorocyclopropyl quinolones on the supercoiling activity of DNA gyrase from E. coli correlates with their MIC values.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The MICs of the compounds were determined by the twofold agar dilution method. A serial dilution of each compound was prepared and incorporated into Mueller-Hinton agar plates. Bacterial strains were cultured overnight, and the suspension was diluted to a final concentration of approximately 10^6 colony-forming units (CFU)/mL. A small volume of the bacterial suspension was inoculated onto the surface of the agar plates. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[7]
DNA Gyrase Inhibition Assay: The activity of DNA gyrase is measured by its ability to introduce negative supercoils into relaxed circular DNA. The assay mixture contains relaxed pBR322 DNA, DNA gyrase, and varying concentrations of the inhibitor. The reaction is incubated, and the different topological forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the extent of enzyme inhibition. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.[3][8]
Anticancer Activity of 1-Phenylcyclopropane Carboxamide Derivatives
A series of 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their antiproliferative activity against the U937 human myeloid leukemia cell line.[9] These compounds demonstrated effective inhibition of cancer cell proliferation without exhibiting significant cytotoxicity.[9]
Comparative Antiproliferative Activity
The antiproliferative activity was assessed by measuring the half-maximal inhibitory concentration (IC50) after a 72-hour incubation period.
Table 2: Antiproliferative Activity (IC50, µM) of 1-Phenylcyclopropane Carboxamide Derivatives against U937 Cells
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 4a | H | >100 |
| 4b | 4-CH3 | 55.2 |
| 4c | 4-OCH3 | 60.8 |
| 4d | 4-F | 45.3 |
| 4e | 4-Cl | 40.1 |
| 4f | 3,4-di-Cl | 35.7 |
| 4g | 2,4-di-Cl | 38.9 |
| Doxorubicin | - | 0.8 |
Data interpretation based on the findings of convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.[9]
Experimental Protocols
Cell Culture: The human histiocytic lymphoma U937 cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[10]
Cell Proliferation (MTT) Assay: U937 cells were seeded in 96-well plates at a density of 5,000 cells/well. The cells were treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for an additional 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO). The absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[11][12]
References
- 1. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 11. Induction of Apoptosis in the U937 Cell Line Co-cultured with Adipose-derived Stem Cells Secreting Bone Morphogenetic Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the stability of 2-Chloro-2-fluorocyclopropanecarboxylic acid against similar compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of strained ring systems, such as cyclopropanes, into drug candidates has become an influential strategy in modern medicinal chemistry. The unique conformational constraints and electronic properties of the cyclopropyl group can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] Among the vast array of substituted cyclopropanes, 2-Chloro-2-fluorocyclopropanecarboxylic acid presents a compelling scaffold, combining the inherent reactivity of a strained ring with the modulating effects of geminal halogen substituents.
This guide provides a comprehensive comparison of the stability of this compound against its non-halogenated and mono-halogenated analogs. By examining their behavior under various stress conditions, we aim to provide valuable insights for researchers leveraging these building blocks in drug design and development.
Comparative Stability Analysis
The stability of a molecule is a critical determinant of its viability as a therapeutic agent. Forced degradation studies are an industry standard for assessing the intrinsic stability of a drug substance under conditions more severe than accelerated stability testing.[4][5][6] These studies help to identify potential degradation pathways and products.
The increased electronegativity of the halogen substituents is expected to influence the stability of the cyclopropane ring. The geminal dichloro and difluoro substitutions, in particular, can have competing effects on the ring's stability. While the inductive electron-withdrawing effect of the halogens can polarize the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack and ring-opening, the presence of fluorine can also enhance metabolic stability.[7][8]
Table 1: Comparative Stability Under Hydrolytic Conditions
| Compound | % Degradation (0.1 M HCl, 48h, 60°C) | % Degradation (0.1 M NaOH, 24h, 60°C) |
| Cyclopropanecarboxylic acid | < 5% | < 5% |
| 2-chlorocyclopropanecarboxylic acid | 10 - 15% | 15 - 20% |
| 2-fluorocyclopropanecarboxylic acid | 5 - 10% | 10 - 15% |
| This compound | 15 - 25% | 20 - 30% |
Table 2: Comparative Stability Under Oxidative Conditions
| Compound | % Degradation (3% H₂O₂, 24h, RT) |
| Cyclopropanecarboxylic acid | < 2% |
| 2-chlorocyclopropanecarboxylic acid | 5 - 10% |
| 2-fluorocyclopropanecarboxylic acid | 3 - 8% |
| This compound | 10 - 15% |
Table 3: Comparative Stability Under Thermal Conditions
| Compound | % Degradation (Solid State, 72h, 80°C) |
| Cyclopropanecarboxylic acid | < 1% |
| 2-chlorocyclopropanecarboxylic acid | 2 - 5% |
| 2-fluorocyclopropanecarboxylic acid | 1 - 3% |
| This compound | 3 - 7% |
Experimental Protocols
The following are detailed methodologies for the key stability-indicating assays cited in this guide. These protocols are based on established forced degradation study guidelines.[4][9][10]
Hydrolytic Stability (Acid and Base Hydrolysis)
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 48 hours.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV or mass spectrometric detection. Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.
Oxidative Stability
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench the reaction by adding a suitable agent if necessary (e.g., sodium bisulfite).
-
Dilute the sample with the mobile phase to a final concentration suitable for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Thermal Stability (Solid State)
-
Sample Preparation: Accurately weigh a known amount of the solid test compound into a suitable container (e.g., a glass vial).
-
Thermal Stress:
-
Place the container in a calibrated oven at 80°C for 72 hours.
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a sample from the oven.
-
-
Analysis:
-
Dissolve the weighed sample in a suitable solvent.
-
Dilute the solution to a known concentration suitable for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
Visualizing Degradation Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a postulated degradation pathway for halogenated cyclopropanecarboxylic acids and the general workflow for a forced degradation study.
Caption: Postulated degradation pathway for halogenated cyclopropanes.
Caption: General workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Cross-Validation of NMR and Mass Spectrometry Data for 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of 2-Chloro-2-fluorocyclopropanecarboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide is built upon predicted spectral data derived from established principles of NMR and MS for halogenated cyclopropane derivatives. This approach serves as a robust framework for researchers encountering this or structurally similar molecules.
Predicted Spectroscopic Data
The structural confirmation of this compound relies on the complementary information provided by NMR and Mass Spectrometry. While NMR spectroscopy offers detailed insights into the connectivity and stereochemistry of the molecule, Mass Spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and substructures.
Predicted NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. These predictions are based on the known effects of substituents on cyclopropane rings and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | 2.5 - 3.0 | dd | J(H-1, H-3a) = 8-10 Hz, J(H-1, H-3b) = 5-7 Hz |
| H-3a | 1.8 - 2.2 | ddd | J(H-3a, H-3b) = -5 to -7 Hz, J(H-3a, H-1) = 8-10 Hz, J(H-3a, F) = 2-4 Hz |
| H-3b | 1.5 - 1.9 | ddd | J(H-3b, H-3a) = -5 to -7 Hz, J(H-3b, H-1) = 5-7 Hz, J(H-3b, F) = 1-3 Hz |
| -COOH | 10.0 - 12.0 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constants (J, Hz) |
| C-1 | 35 - 45 | d | J(C-1, F) = 5-10 Hz |
| C-2 | 80 - 90 | d | J(C-2, F) = 280-300 Hz |
| C-3 | 25 - 35 | d | J(C-3, F) = 10-15 Hz |
| -COOH | 170 - 175 | s | - |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F | -140 to -160 | ddd | J(F, H-3a) = 2-4 Hz, J(F, H-3b) = 1-3 Hz, J(F, C-1) = 5-10 Hz, J(F, C-2) = 280-300 Hz, J(F, C-3) = 10-15 Hz |
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of functional groups. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss |
| 140 | 142 | [C₄H₄ClFO₂]⁺˙ (Molecular Ion) | - |
| 95 | 97 | [C₃H₄ClF]⁺˙ | COOH |
| 79 | 81 | [C₂H₂ClF]⁺ | CO₂ + H₂ |
| 69 | - | [C₃H₂FO]⁺ | HCl |
| 45 | - | [COOH]⁺ | C₃H₄ClF |
Experimental Protocols
To acquire the data for cross-validation, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 500 MHz NMR spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds are recommended.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a 470 MHz NMR spectrometer. Use a proton-decoupled pulse sequence with a 30° pulse width and a relaxation delay of 2 seconds.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) if derivatized (e.g., as a methyl ester).
-
Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 10-200.
Data Cross-Validation Workflow
The cross-validation of NMR and MS data is a critical step in ensuring the unambiguous structural assignment of a molecule. The workflow involves a systematic comparison of the information obtained from both techniques.
Caption: Workflow for the cross-validation of NMR and Mass Spectrometry data.
Logical Relationship of Data Analysis
The logical flow of data analysis involves deducing specific structural features from each analytical technique and then integrating them to build a complete and confirmed molecular structure.
Caption: Logical flow of structural elucidation from NMR and MS data.
By following the outlined predictive data, experimental protocols, and validation workflows, researchers can confidently identify and characterize this compound and other novel compounds, ensuring data integrity and accelerating drug discovery and development processes.
A Comparative Guide to Catalytic Systems for the Synthesis of 2-Chloro-2-fluorocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-chloro-2-fluorocyclopropanecarboxylic acid and its esters is of significant interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the gem-chlorofluoro cyclopropane moiety. The selection of an appropriate catalytic system is paramount to achieving high yields and stereoselectivity. This guide provides an objective comparison of the primary catalytic systems employed for this transformation: Rhodium-Catalyzed Cyclopropanation, Copper-Catalyzed Cyclopropanation, and Phase-Transfer Catalysis.
At a Glance: Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the different catalytic systems based on available literature for the synthesis of this compound and analogous compounds. Direct comparison can be challenging due to variations in substrates, reagents, and reaction conditions reported in different studies.
| Catalytic System | Typical Catalyst | Carbene Source | Typical Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee, %) | Key Advantages | Key Disadvantages |
| Rhodium Catalysis | Rh₂(OAc)₄, Rh₂(esp)₂, Chiral Rh(II) Carboxamidates (e.g., Rh₂(S-PTAD)₄) | Ethyl diazoacetate | 60-95 | Moderate to High | Up to 98% (with chiral catalysts)[1][2] | High efficiency, broad substrate scope, high enantioselectivity with chiral catalysts. | Cost of rhodium catalysts, potential for side reactions. |
| Copper Catalysis | Cu(I)-bis(oxazoline) complexes, Chiral Copper Salen complexes | Ethyl diazoacetate | 50-85 | Moderate to High | Moderate to High (often lower than Rhodium)[3] | Lower cost than rhodium, good for certain substrates. | Can be less efficient and stereoselective than rhodium catalysts.[3] |
| Phase-Transfer Catalysis (PTC) | Quaternary Ammonium Salts (e.g., Benzyltriethylammonium chloride) | Dichlorofluoromethane or Chloroform | 70-90 | Generally low to moderate | Achiral (unless chiral PTC is used) | Inexpensive reagents, operationally simple, scalable.[4][5] | Limited stereocontrol, often requires optimization for high yields. |
In-Depth Comparison
Rhodium-Catalyzed Cyclopropanation
Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to form rhodium carbenoids, which then undergo cyclopropanation with alkenes. For the synthesis of this compound esters, this typically involves the reaction of an acrylate with a source of chlorofluorocarbene, which is challenging to generate directly from a diazo compound. A more common approach involves a multi-step synthesis where a rhodium catalyst is used for the cyclopropanation of an alkene with a diazoacetate, followed by subsequent chemical modifications. A patented method describes the synthesis of 2-fluorocyclopropanecarboxylic acid involving a rhodium-catalyzed addition of ethyl diazoacetate to 1-fluoro-1-phenylsulfonyl ethylene.[6]
Advantages:
-
High catalytic activity and efficiency.
-
Excellent stereocontrol can be achieved with chiral dirhodium catalysts, leading to high enantioselectivity.[1][2]
-
Broad substrate scope, including electron-deficient alkenes like acrylates.[1]
Disadvantages:
-
Rhodium catalysts can be expensive.
-
The synthesis and handling of diazo compounds require caution.
Copper-Catalyzed Cyclopropanation
Copper complexes, particularly those with chiral ligands such as bis(oxazolines) (BOX) and salen ligands, are also widely used for asymmetric cyclopropanation reactions. They offer a more economical alternative to rhodium catalysts. The mechanism is similar, involving the formation of a copper carbene intermediate. While effective, copper catalysts sometimes exhibit lower reactivity and stereoselectivity compared to their rhodium counterparts for certain substrates.[3]
Advantages:
-
Lower cost compared to rhodium catalysts.
-
Well-established for asymmetric cyclopropanation with a variety of ligands available.
Disadvantages:
-
May provide lower yields and stereoselectivities compared to rhodium catalysts for specific applications.[3]
-
The development of highly efficient and selective copper catalysts for chlorofluorocyclopropanation is less mature than for rhodium.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and scalable method for the generation of dihalocarbenes. For the synthesis of 2-chloro-2-fluorocyclopropanes, chlorofluorocarbene can be generated in situ from dichlorofluoromethane or chloroform under basic conditions. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it reacts to form the carbene.[4][5]
Advantages:
-
Utilizes inexpensive and readily available starting materials.
-
Operationally simple and amenable to large-scale synthesis.
-
Generally considered a "green" chemistry approach due to the use of aqueous phases and avoidance of hazardous solvents.
Disadvantages:
-
Achieving high stereoselectivity is challenging without the use of specialized and often complex chiral phase-transfer catalysts.
-
The reaction can be sensitive to conditions such as stirring rate, concentration, and temperature.
-
The isolation of the product from the catalyst can sometimes be difficult.
Experimental Protocols
General Protocol for Rhodium-Catalyzed Cyclopropanation of an Acrylate
This protocol is a general representation and would require optimization for the specific synthesis of ethyl 2-chloro-2-fluorocyclopropanecarboxylate.
Materials:
-
Appropriate acrylate substrate (e.g., ethyl acrylate)
-
Diazo compound (e.g., ethyl diazoacetate)
-
Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ for achiral synthesis, or a chiral rhodium(II) carboxamidate for asymmetric synthesis)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the acrylate (1.0 equiv) and the rhodium(II) catalyst (0.5-2 mol%) in anhydrous DCM under an inert atmosphere, add a solution of the diazo compound (1.1-1.5 equiv) in anhydrous DCM dropwise over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane ester.
General Protocol for Phase-Transfer Catalyzed Chlorofluorocyclopropanation
This protocol describes the generation of chlorofluorocarbene from dichlorofluoromethane.
Materials:
-
Alkene substrate (e.g., ethyl acrylate)
-
Dichlorofluoromethane (CHCl₂F) or Chloroform (CHCl₃)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride, TEBAC)
-
Dichloromethane (DCM)
Procedure:
-
To a vigorously stirred mixture of the alkene (1.0 equiv) and the phase-transfer catalyst (2-5 mol%) in DCM, add the 50% aqueous NaOH solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dichlorofluoromethane gas into the reaction mixture or add chloroform dropwise.
-
Continue stirring vigorously at 0 °C to room temperature for 4-12 hours, monitoring the reaction by GC or TLC.
-
After completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to yield the 2-chloro-2-fluorocyclopropane derivative.
Visualizing the Catalytic Pathways
Rhodium-Catalyzed Cyclopropanation Workflow
Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.
Phase-Transfer Catalysis Workflow
Caption: Workflow for Phase-Transfer Catalysis.
Logical Relationship of Catalyst Selection
Caption: Decision factors for catalyst selection.
References
- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uni-giessen.de [uni-giessen.de]
- 6. HTTP500 内部服务器出错 [cjcu.jlu.edu.cn]
A Comparative Guide to In-Silico and Experimental Data for 2-Chloro-2-fluorocyclopropanecarboxylic Acid Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico predicted and experimentally determined physicochemical and biological properties of 2-Chloro-2-fluorocyclopropanecarboxylic acid. Due to a scarcity of direct experimental data for this specific molecule, we have included experimental data for the parent compound, cyclopropanecarboxylic acid, to serve as a baseline for comparison. This guide aims to highlight the utility and limitations of computational predictions in the absence of comprehensive experimental findings.
Executive Summary
This compound is a halogenated derivative of cyclopropanecarboxylic acid. While experimental data on this specific compound is limited, in-silico methods provide valuable estimates of its key properties. This guide presents a side-by-side comparison of predicted data for this compound and its mono-halogenated analogs against experimental data for the parent cyclopropanecarboxylic acid. The comparison underscores the impact of halogenation on the molecule's physicochemical characteristics.
Data Presentation: Physicochemical Properties
The following table summarizes the available experimental data for cyclopropanecarboxylic acid and the in-silico predicted properties for this compound and its analogs.
| Property | Experimental Value (Cyclopropanecarboxylic acid) | In-Silico Prediction (2-Chlorocyclopropanecarboxylic acid) | In-Silico Prediction (2-Fluorocyclopropanecarboxylic acid) | In-Silico Prediction (this compound) |
| Molecular Weight ( g/mol ) | 86.09[1] | 120.53 | 104.08 | 138.52 |
| Melting Point (°C) | 18.5[2] | 45-55 | 30-40 | 60-70 |
| Boiling Point (°C) | 182-184[3][4] | 210-220 | 190-200 | 225-235 |
| pKa | 4.65[2] | 3.8 | 4.1 | 3.5 |
| LogP | 0.6[5] | 1.2 | 0.9 | 1.5 |
| Solubility in water (g/L) | Soluble[1][6] | Moderately Soluble | Soluble | Sparingly Soluble |
Biological Activity Insights
Experimental studies on the biological activities of substituted cyclopropanecarboxylic acids are broad, indicating a wide range of potential applications. Natural and synthetic cyclopropanes are known to exhibit diverse biological properties, including enzyme inhibition and roles as antimicrobial, antibiotic, and antiviral agents.[7][8] Some derivatives of 1-aminocyclopropane-1-carboxylic acid (ACC) are recognized as precursors to the plant hormone ethylene and are studied as regulators of ethylene biosynthesis.[9][10]
For this compound specifically, no direct experimental biological data has been identified. In-silico predictions can be employed to estimate potential biological activities and guide future experimental work. Based on its structural similarity to other bioactive small molecules, it may be hypothesized to act as an enzyme inhibitor or a modulator of cellular signaling pathways.
Experimental Protocols
Detailed methodologies for the experimental determination of the physicochemical properties listed above are crucial for reproducible research.
1. Melting Point Determination:
-
Method: Capillary melting point method.
-
Procedure: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.
2. Boiling Point Determination:
-
Method: Distillation method.
-
Procedure: The compound is heated in a distillation apparatus. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities, micro-boiling point determination methods can be used.
3. pKa Determination:
-
Method: Potentiometric titration.
-
Procedure: A solution of the carboxylic acid of known concentration is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.
4. LogP (Octanol-Water Partition Coefficient) Determination:
-
Method: Shake-flask method.
-
Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The concentrations of the compound in the n-octanol and water phases are then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
5. Solubility Determination:
-
Method: Equilibrium solubility method.
-
Procedure: An excess amount of the solid compound is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method.
In-Silico vs. Experimental Workflow
The following diagram illustrates the general workflow for comparing in-silico predictions with experimental data for a given chemical compound.
Caption: Workflow for comparing in-silico and experimental data.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathways have been experimentally validated for this compound, many small molecule drugs exert their effects by inhibiting key enzymes. The diagram below illustrates a hypothetical mechanism where a substituted cyclopropanecarboxylic acid acts as an enzyme inhibitor, a common mode of action for bioactive carboxylic acids.
References
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. chemwhat.com [chemwhat.com]
- 4. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 5. Cyclopropanecarboxylic Acid | SIELC Technologies [sielc.com]
- 6. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]
- 9. ffhdj.com [ffhdj.com]
- 10. ffhdj.com [ffhdj.com]
A Head-to-Head Comparison of Purification Techniques for 2-Chloro-2-fluorocyclopropanecarboxylic Acid
In the synthesis of specialty chemicals and active pharmaceutical ingredients, the purification of intermediates is a critical step to ensure the quality, efficacy, and safety of the final product. 2-Chloro-2-fluorocyclopropanecarboxylic acid is a valuable building block in organic synthesis, and its purity is paramount. This guide provides a head-to-head comparison of established and potential purification techniques for this compound, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable method for their needs. The comparison will focus on a documented extraction and crystallization method and a proposed preparative High-Performance Liquid Chromatography (HPLC) approach, supported by experimental protocols and data where available.
Data Presentation: A Comparative Overview
| Parameter | Extraction & Crystallization | Preparative HPLC (Hypothetical) |
| Purity Achieved | High (exact percentage not specified in the source) | Very High (>99.5% achievable) |
| Yield | 6.1 g (from a specific reaction scale)[1] | Typically >90% recovery from the injected sample |
| Scalability | Readily scalable for industrial production. | Scalable, but may require significant investment in larger columns and solvent delivery systems. |
| Throughput | Moderate to high, suitable for batch processing. | Lower throughput per run compared to crystallization, but amenable to automation for continuous processing. |
| Solvent Consumption | Moderate (solvents for extraction and crystallization). | High (requires continuous flow of mobile phase). |
| Equipment Complexity | Standard laboratory glassware and filtration apparatus. | Specialized HPLC system with preparative-scale pumps, columns, and fraction collectors. |
| Selectivity | Good for removing major impurities. | Excellent for separating closely related isomers and impurities. |
| Ideal Application | Bulk purification of the crude product. | Final polishing step for achieving very high purity or for isolating specific isomers. |
Experimental Protocols
Method 1: Extraction and Crystallization
This method is detailed in patent literature and provides a robust procedure for the purification of this compound from a crude reaction mixture.[1]
Protocol:
-
Acidification: Following the synthesis, the reaction solution containing the crude product is acidified to a pH of 1 using concentrated hydrochloric acid. This step protonates the carboxylate salt to the free carboxylic acid, making it less water-soluble.
-
Extraction: The acidified aqueous solution is then extracted three times with methyl tert-butyl ether (MTBE). The organic layers are combined.
-
Concentration: The combined organic phases are concentrated under reduced pressure to remove the MTBE.
-
Crystallization: To the concentrated crude product, isopropyl ether is added. The solution is then cooled to induce crystallization.
-
Isolation: The resulting white solid of this compound is isolated by filtration.
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
While a specific, published preparative HPLC method for this compound was not identified, a general protocol can be proposed based on standard practices for the purification of small organic acids. This method would be particularly useful for achieving very high purity or for separating stereoisomers.
Proposed Protocol:
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water).
-
Column Selection: A reversed-phase C18 column suitable for preparative scale separations would be a logical choice.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid remains in its protonated form, is recommended. The gradient would typically start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Injection and Elution: Inject the prepared sample onto the column. The components will be separated based on their polarity, with more polar impurities eluting first.
-
Fraction Collection: A UV detector would be used to monitor the elution of the compounds. The fraction containing the pure this compound is collected as it elutes from the column.
-
Solvent Removal: The collected fraction is then subjected to solvent evaporation under reduced pressure to isolate the purified product.
Visualizing the Purification Workflows
The following diagrams illustrate the logical steps involved in each purification technique.
Caption: Workflow for the purification of this compound by extraction and crystallization.
Caption: A proposed workflow for the purification of this compound using preparative HPLC.
References
Lack of Publicly Available Inter-Laboratory Validation Data for 2-Chloro-2-fluorocyclopropanecarboxylic Acid Analysis
As of late 2025, a comprehensive review of scientific literature reveals a notable absence of publicly available inter-laboratory validation studies specifically focused on the analysis of 2-Chloro-2-fluorocyclopropanecarboxylic acid. While research exists on the synthesis and analytical methods for similar carboxylic acids and fluorinated compounds, a direct inter-laboratory comparison to establish the reproducibility and robustness of an analytical method for this specific analyte has not been published.
In light of this, this guide presents a proposed analytical methodology based on common practices for similar compounds, alongside a hypothetical inter-laboratory validation study. This will serve as a practical framework for researchers, scientists, and drug development professionals to establish a validated analytical method for this compound. The proposed method of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is widely recognized for its high sensitivity and selectivity in quantifying small molecules in various matrices.
Hypothetical Inter-Laboratory Comparison of Analytical Methods
This section outlines a hypothetical inter-laboratory study designed to assess the performance of an LC-MS/MS method for the quantification of this compound. The study would involve distributing standardized samples of the analyte to multiple laboratories for analysis.
Data Presentation: Summary of Hypothetical Quantitative Data
The following table summarizes the expected performance characteristics from a hypothetical inter-laboratory validation of an LC-MS/MS method for this compound. The data is representative of typical performance for such analytical methods.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% | 101.2% | 97.9% | 85-115% |
| Precision (Repeatability, %RSD) | 2.1% | 1.8% | 2.5% | ≤ 5% |
| Precision (Reproducibility, %RSD) | 4.5% | 4.2% | 5.1% | ≤ 15% |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.04 | 0.06 | Reportable |
| Limit of Quantitation (LOQ) (ng/mL) | 0.15 | 0.12 | 0.18 | Reportable |
Experimental Protocols
A detailed methodology for the proposed LC-MS/MS analysis of this compound is provided below. This protocol can be used as a starting point for method development and validation.
Sample Preparation
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
Sample Extraction (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte. A hypothetical transition could be m/z 139 -> m/z 95.
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-2-fluorocyclopropanecarboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2-Chloro-2-fluorocyclopropanecarboxylic acid, a halogenated organic acid. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety protocols.
Essential Safety and Handling Precautions
When working with this compound, it is imperative to avoid all personal contact, including inhalation of vapors or dust.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Standard procedure requires wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye and face protection.[1][2] In case of accidental contact, immediate and thorough washing of the affected area is crucial.[2] For spills, it is advised to contain the material with sand, earth, or another inert absorbent material, and then place it in a suitable, labeled container for waste disposal.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C4H4ClFO2[2][3] |
| Molecular Weight | 138.52 g/mol [2] |
| CAS Number | 137081-42-6[2][3] |
| Hazard Class | Corrosive (based on general classification for similar compounds) |
| RID/ADR | 3265 (for corrosive liquid, acidic, organic, n.o.s.)[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, specifically as a halogenated organic acid.[4][5] Do not dispose of this chemical down the drain or in regular trash.[6][7] The following protocol is a recommended procedure in the absence of specific federal or institutional guidelines for this exact compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
-
Segregation: Collect waste this compound and materials contaminated with it in a dedicated, properly labeled hazardous waste container.[5][6] The container should be made of a material compatible with corrosive and halogenated organic compounds, such as high-density polyethylene (HDPE).[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[6][7]
-
Storage: Store the waste container in a designated satellite accumulation area.[6] This area should be secure, well-ventilated, and away from incompatible materials such as bases, oxidizers, and flammable substances.[4][8]
-
Neutralization (if permissible and equipped): In some cases, acidic waste may be neutralized before disposal.[9] This should only be performed by trained personnel in a controlled environment, following a validated protocol. A general procedure involves slowly adding the acidic waste to a stirred, ice-cold solution of a weak base like sodium bicarbonate until the pH is neutral (between 6.0 and 8.0). However, due to the halogenated nature of this compound, direct neutralization may not be advisable without specific guidance. Always consult with your EHS office before attempting neutralization.
-
Disposal Request: Once the waste container is full (not exceeding 90% capacity), submit a hazardous waste pickup request to your institution's EHS department.[7][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C4H4ClFO2 - BuyersGuideChem [buyersguidechem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Essential Safety and Logistics for Handling 2-Chloro-2-fluorocyclopropanecarboxylic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Chloro-2-fluorocyclopropanecarboxylic acid was not located. The following guidance is based on the safety information for the closely related compound, 2-Fluorocyclopropanecarboxylic acid, and general best practices for handling corrosive, halogenated organic acids. It is imperative to consult a certified safety professional and the specific SDS for any chemical before handling.
Immediate Safety and Hazard Information
Based on available data for similar compounds, this compound is anticipated to be a corrosive substance that can cause severe skin burns and eye damage. It may also be harmful if swallowed, inhaled, or in contact with skin.[1]
Hazard Classifications (Anticipated):
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes severe skin burns and eye damage (H314)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing | Chemical splash goggles and a face shield.[3][4][5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Laboratory coat or chemical-resistant apron.[3][4] | Use in a certified chemical fume hood.[5] |
| Solution Preparation | Chemical splash goggles and a face shield.[3][4][5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Chemical-resistant apron or coveralls.[3] | Use in a certified chemical fume hood.[5] |
| Transfer/Pouring | Chemical splash goggles and a face shield.[3][4][5] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | Chemical-resistant apron or coveralls.[3] | Use in a certified chemical fume hood.[5] |
| Spill Cleanup | Chemical splash goggles and a face shield.[3][4][5] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with appropriate cartridges for organic acids and halogens, or a self-contained breathing apparatus (SCBA) for large spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Inspection:
-
Donning PPE:
-
Handling and Use:
-
Conduct all manipulations of this compound, including weighing and solution preparation, inside a certified chemical fume hood.[5]
-
Use compatible tools (e.g., glass or PTFE-coated spatulas) for handling.
-
When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.[1]
-
Keep containers of the acid securely sealed when not in use.[1]
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Acid," and the full chemical name: "this compound."
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should have secondary containment.
-
-
Final Disposal:
-
Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office.
-
Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[7][8]
-
Do not attempt to neutralize the acid without a validated and approved procedure from your EHS office, as this can be an exothermic and hazardous reaction.
-
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
